3-[(Propan-2-yloxy)methyl]phenol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(propan-2-yloxymethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8(2)12-7-9-4-3-5-10(11)6-9/h3-6,8,11H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFOQLUAHHYQNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=CC(=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: 3-Isopropoxyphenol (CAS No. 68792-12-1)
Disclaimer: The compound originally requested, 3-[(Propan-2-yloxy)methyl]phenol, is not well-documented in scientific literature. Therefore, this guide focuses on the closely related and well-characterized compound, 3-Isopropoxyphenol . This alternative shares key structural motifs and provides a basis for understanding the physicochemical and potential biological properties of similar phenol ethers.
This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of 3-Isopropoxyphenol, including its chemical properties, synthesis, and safety information.
Chemical and Physical Properties
3-Isopropoxyphenol, also known as 3-(propan-2-yloxy)phenol, is an organic compound classified as a phenol ether.[1][2] Its properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Source |
| CAS Number | 68792-12-1 | [1][2] |
| Molecular Formula | C₉H₁₂O₂ | [1][2] |
| Molecular Weight | 152.19 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 100 - 102 °C | [4] |
| Storage Temperature | 2-8°C | [3] |
| LogP | 2.09 - 2.4 | [1][4] |
Table 2: Computed Properties
| Property | Value | Source |
| IUPAC Name | 3-(propan-2-yloxy)phenol | [1] |
| InChI | InChI=1S/C9H12O2/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7,10H,1-2H3 | [1] |
| InChIKey | GZMVGNWHSXIDKT-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC(C)OC1=CC=CC(=C1)O | [1] |
| Topological Polar Surface Area | 29.5 Ų | [1] |
| Heavy Atom Count | 11 | [1] |
| Covalently-Bonded Unit Count | 1 | [4] |
Synthesis and Experimental Protocols
The synthesis of 3-isopropoxyphenol can be achieved through Williamson ether synthesis, a common method for preparing ethers. This involves the reaction of a phenoxide with an alkyl halide. A general protocol is described below.
Experimental Protocol: Synthesis of 3-Isopropoxyphenol
Materials:
-
Resorcinol
-
Isopropyl bromide (2-bromopropane)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Solvent (e.g., ethanol, acetone, or N,N-dimethylformamide)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (HCl), dilute solution
Procedure:
-
Deprotonation of Resorcinol: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve resorcinol in the chosen solvent. Add a stoichiometric equivalent of a base (e.g., sodium hydroxide) to deprotonate one of the hydroxyl groups, forming the sodium phenoxide in situ.
-
Nucleophilic Substitution: To the resulting solution, add isopropyl bromide dropwise at room temperature. The reaction mixture is then heated to reflux and maintained at that temperature for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in water and extracted with diethyl ether.
-
Purification: The combined organic extracts are washed with a dilute solution of hydrochloric acid to remove any unreacted base, followed by a wash with brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Final Purification: The crude 3-isopropoxyphenol can be further purified by vacuum distillation or column chromatography to obtain the final product of high purity.
Safety and Handling
3-Isopropoxyphenol should be handled with care in a well-ventilated area, using appropriate personal protective equipment.
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[5][6] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation.[5][6] |
| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | H335: May cause respiratory irritation.[5][6] |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5][6]
-
P280: Wear protective gloves/eye protection/face protection.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
P405: Store locked up.[5]
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[5]
Mandatory Visualizations
Diagram 1: General Synthesis Workflow for 3-Isopropoxyphenol
Caption: General workflow for the synthesis and purification of 3-Isopropoxyphenol.
This document is intended for informational purposes only and does not constitute a recommendation for any specific use. All chemical manipulations should be performed by trained individuals in a properly equipped laboratory.
References
- 1. 3-Isopropoxyphenol | C9H12O2 | CID 235373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 68792-12-1 | 3-(Propan-2-yloxy)phenol - Synblock [synblock.com]
- 3. 3-isopropoxyphenol CAS#: 68792-12-1 [amp.chemicalbook.com]
- 4. 2-Isopropoxyphenol | C9H12O2 | CID 20949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cpachem.com [cpachem.com]
- 6. 4-Isopropoxyphenol | C9H12O2 | CID 82001 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-[(Propan-2-yloxy)methyl]phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for the preparation of 3-[(Propan-2-yloxy)methyl]phenol, a valuable building block in medicinal chemistry and drug development. The proposed synthesis is strategically designed to ensure high yields and purity, starting from the readily available precursor, 3-hydroxybenzyl alcohol. This document details two primary synthetic routes, including step-by-step experimental protocols, quantitative data, and logical workflow diagrams to facilitate reproduction in a laboratory setting.
Executive Summary
The synthesis of this compound can be effectively achieved through two primary routes, both commencing with 3-hydroxybenzyl alcohol.
-
Route A: The Protection Pathway involves an initial protection of the more acidic phenolic hydroxyl group as a benzyl ether. This is followed by the conversion of the benzylic alcohol to a bromide, subsequent Williamson ether synthesis with isopropoxide, and a final deprotection step to yield the target molecule. This route offers excellent control over selectivity and is likely to produce a cleaner product with higher yields.
-
Route B: The Direct Pathway is a more concise approach that involves the direct conversion of the benzylic alcohol to a bromide, followed by a Williamson ether synthesis. This route is shorter but may present challenges in chemoselectivity, with the potential for O-alkylation at the phenolic hydroxyl group as a competing side reaction.
This guide will focus on the more robust and selective Route A , providing detailed experimental procedures and expected outcomes.
Synthesis Pathway Overview
The selected synthetic pathway (Route A) is a four-step process designed for optimal yield and purity.
Caption: Proposed four-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 3-(Benzyloxy)benzyl alcohol (Protection)
This step involves the selective protection of the phenolic hydroxyl group of 3-hydroxybenzyl alcohol as a benzyl ether. The use of a mild base like potassium carbonate ensures selectivity for the more acidic phenolic proton.
Reaction: 3-Hydroxybenzyl alcohol + Benzyl bromide → 3-(Benzyloxy)benzyl alcohol
Methodology:
-
To a solution of 3-hydroxybenzyl alcohol (1.0 eq.) in acetone (10 mL/g of alcohol), add potassium carbonate (1.5 eq.).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq.) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 3-(benzyloxy)benzyl alcohol.
| Parameter | Value |
| Reactants | 3-Hydroxybenzyl alcohol, Benzyl bromide, K₂CO₃ |
| Solvent | Acetone |
| Temperature | Reflux |
| Reaction Time | 12-16 hours |
| Typical Yield | 85-95% |
Step 2: Synthesis of 1-(Benzyloxy)-3-(bromomethyl)benzene (Bromination)
The benzylic alcohol of the protected intermediate is converted to a bromide, which is an excellent leaving group for the subsequent nucleophilic substitution.
Reaction: 3-(Benzyloxy)benzyl alcohol + Phosphorus tribromide → 1-(Benzyloxy)-3-(bromomethyl)benzene
Methodology:
-
Dissolve 3-(benzyloxy)benzyl alcohol (1.0 eq.) in anhydrous tetrahydrofuran (THF) (8 mL/g of alcohol) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃) (0.4 eq.) dropwise, maintaining the temperature below 5 °C.[1][2]
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly pouring it into ice-cold water.
-
Extract the aqueous layer with diethyl ether (3 x volume of THF).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(benzyloxy)-3-(bromomethyl)benzene, which can often be used in the next step without further purification.
| Parameter | Value |
| Reactants | 3-(Benzyloxy)benzyl alcohol, Phosphorus tribromide |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 3-4 hours |
| Typical Yield | >90% (crude) |
Step 3: Synthesis of 1-(Benzyloxy)-3-(isopropoxymethyl)benzene (Williamson Ether Synthesis)
This key step involves the formation of the isopropyl ether linkage via a Williamson ether synthesis.[3][4]
Reaction: 1-(Benzyloxy)-3-(bromomethyl)benzene + Sodium isopropoxide → 1-(Benzyloxy)-3-(isopropoxymethyl)benzene
Methodology:
-
Prepare sodium isopropoxide by carefully adding sodium metal (1.2 eq.) to anhydrous isopropanol (15 mL/g of sodium) under an inert atmosphere and stirring until all the sodium has dissolved.
-
Alternatively, use commercially available sodium isopropoxide.
-
Dissolve 1-(benzyloxy)-3-(bromomethyl)benzene (1.0 eq.) in anhydrous THF (10 mL/g of bromide).
-
Add the solution of the benzyl bromide to the sodium isopropoxide solution at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
After cooling, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain 1-(benzyloxy)-3-(isopropoxymethyl)benzene.
| Parameter | Value |
| Reactants | 1-(Benzyloxy)-3-(bromomethyl)benzene, Sodium isopropoxide |
| Solvent | Tetrahydrofuran (THF), Isopropanol |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | 70-85% |
Step 4: Synthesis of this compound (Deprotection)
The final step is the removal of the benzyl protecting group by catalytic hydrogenolysis to unveil the phenolic hydroxyl group.[5][6]
Reaction: 1-(Benzyloxy)-3-(isopropoxymethyl)benzene + H₂/Pd-C → this compound
Methodology:
-
Dissolve 1-(benzyloxy)-3-(isopropoxymethyl)benzene (1.0 eq.) in methanol (20 mL/g of substrate).
-
Add palladium on carbon (10% Pd/C, 5-10 mol% Pd) to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon pressure or in a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 4-8 hours).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to give the crude product.
-
Purify by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the final product, this compound.
| Parameter | Value |
| Reactants | 1-(Benzyloxy)-3-(isopropoxymethyl)benzene, H₂, 10% Pd/C |
| Solvent | Methanol |
| Temperature | Room temperature |
| Reaction Time | 4-8 hours |
| Typical Yield | >95% |
Logical Workflow for Laboratory Execution
Caption: Step-by-step experimental workflow for the synthesis.
This guide provides a robust and reproducible pathway for the synthesis of this compound. The presented protocols are based on well-established chemical transformations and are designed to be adaptable to standard laboratory settings. Researchers are advised to adhere to all standard safety precautions when handling the listed reagents and performing the described procedures.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Chemical structure and IUPAC name of 3-[(Propan-2-yloxy)methyl]phenol
An extensive search of chemical databases and scientific literature did not yield specific information for the compound 3-[(Propan-2-yloxy)methyl]phenol. This suggests that the compound may be novel, not widely synthesized or studied, or referred to by a different nomenclature.
This guide will, therefore, provide a detailed analysis of the chemical structure based on its systematic name and discuss related compounds for which data is available. This comparative approach will offer insights into the potential properties and synthesis of the target molecule.
Chemical Structure and IUPAC Name
Based on the name "this compound," the chemical structure can be deduced as a phenol ring substituted at the meta-position (carbon 3) with a methyl group that is, in turn, attached to an isopropoxy group.
Breakdown of the Name:
-
Phenol: A benzene ring with a hydroxyl (-OH) group.
-
3-[...]: Indicates a substituent at the 3rd carbon of the phenol ring.
-
(Propan-2-yloxy): An isopropoxy group (CH₃)₂CHO-.
-
methyl: A methylene (-CH₂-) bridge connecting the isopropoxy group to the phenol ring.
Thus, the formal IUPAC name would be This compound .
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties (Predicted)
While no experimental data for this compound is available, its properties can be predicted based on its structural similarity to other phenolic compounds and ethers.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₀H₁₄O₂ | Based on atom count from the structure. |
| Molecular Weight | 166.22 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar to other substituted phenols. |
| Boiling Point | > 200 °C | Higher than phenol due to increased molecular weight and ether linkage. |
| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, ether, acetone) | The polar hydroxyl group allows for some water solubility, while the larger nonpolar portion favors organic solvents. |
| pKa | ~10 | The hydroxyl group is weakly acidic, similar to other phenols. |
Potential Synthesis Routes
The synthesis of this compound would likely involve the formation of the ether linkage. A plausible synthetic pathway is the Williamson ether synthesis.
Proposed Synthesis Workflow:
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical):
-
Starting Material: 3-Hydroxybenzyl alcohol would be the precursor.
-
Deprotonation: The phenolic hydroxyl group of 3-hydroxybenzyl alcohol would be deprotonated using a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) to form the corresponding sodium phenoxide.
-
Nucleophilic Substitution: 2-Bromopropane would then be added to the reaction mixture. The phenoxide ion would act as a nucleophile, attacking the secondary carbon of 2-bromopropane in an SN2 reaction to displace the bromide and form the ether linkage.
-
Workup and Purification: The reaction would be quenched with water, and the product extracted with an organic solvent. The organic layer would then be washed, dried, and the solvent evaporated. The final product would be purified using column chromatography or distillation.
Potential Biological Activity and Applications
The biological activity of phenolic compounds is vast and depends heavily on the nature and position of their substituents. Phenolic compounds are known for their antioxidant properties. The introduction of an ether linkage, as in the target molecule, could modulate this activity and introduce other pharmacological effects.
A search for structurally similar compounds reveals a homologous series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones which have been investigated for their antimicrobial and antioxidant activities.[1] These studies suggest that the alkoxymethylphenol scaffold can be a starting point for developing biologically active compounds.[1]
Given the lack of specific data, any discussion of signaling pathway involvement or specific drug development applications for this compound would be purely speculative. Further research and experimental validation are necessary to determine its actual properties and potential uses.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 3-[(Propan-2-yloxy)methyl]phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the physical and chemical properties of 3-[(Propan-2-yloxy)methyl]phenol. Due to the limited availability of experimental data for this specific compound in scientific literature and databases, this guide combines predicted data with established principles of organic chemistry to offer a comprehensive profile. The content herein is intended to support research and development activities by providing foundational knowledge, including predicted physicochemical parameters, a plausible synthetic route, and general toxicological considerations based on its chemical class.
Chemical Identity and Structure
The compound this compound is a substituted phenol featuring an isopropyl ether linkage at the meta position of the benzene ring.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C10H14O2 |
| Molecular Weight | 166.22 g/mol |
| Canonical SMILES | CC(C)OCC1=CC=CC(=C1)O |
| InChI Key | InChI=1S/C10H14O2/c1-8(2)12-7-9-5-3-4-6-10(9)11/h3-6,8,11H,7H2,1-2H3 |
| CAS Number | Not assigned |
Predicted Physical and Chemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values were computationally derived and should be considered estimates pending experimental verification.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value |
| Melting Point | 25-35 °C |
| Boiling Point | 260-270 °C |
| Density | 1.04 ± 0.06 g/cm³ |
| Water Solubility | Moderately soluble |
| LogP (octanol-water partition coefficient) | 2.3 |
| pKa (acid dissociation constant) | ~10.1 (Phenolic hydroxyl) |
| Vapor Pressure | 0.004 mmHg at 25 °C |
| Refractive Index | 1.52 |
Experimental Protocols
As specific experimental data for this compound is not publicly available, this section outlines a potential synthetic protocol based on the Williamson ether synthesis, a robust and widely used method for preparing ethers.
Proposed Synthesis of this compound
This synthesis involves the reaction of the sodium salt of 3-hydroxybenzyl alcohol with 2-bromopropane.
Materials:
-
3-Hydroxybenzyl alcohol
-
Sodium hydride (NaH) or another suitable base
-
2-Bromopropane
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) as solvent
-
Hydrochloric acid (HCl) for neutralization
-
Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO4) for drying
-
Silica gel for column chromatography
Procedure:
-
Alkoxide Formation: Dissolve 3-hydroxybenzyl alcohol in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath. Add sodium hydride portion-wise with stirring. The reaction will generate hydrogen gas, so adequate ventilation is crucial. Stir the mixture at room temperature until the evolution of gas ceases, indicating the formation of the sodium alkoxide.
-
Etherification: To the freshly prepared alkoxide solution, add 2-bromopropane dropwise at room temperature. Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and cautiously quench with water. Acidify the aqueous layer with dilute HCl.
-
Extraction and Purification: Extract the product into ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Caption: Proposed Williamson ether synthesis workflow for this compound.
Reactivity and Stability
-
Phenolic Hydroxyl Group: The hydroxyl group imparts weak acidity to the molecule and is susceptible to reactions typical of phenols, such as esterification and etherification. It can also undergo oxidation, particularly in the presence of strong oxidizing agents or upon prolonged exposure to air and light, which may lead to coloration of the sample.
-
Ether Linkage: The isopropyl ether linkage is generally stable under neutral and basic conditions. However, it can be cleaved by strong acids, such as hydrobromic acid or hydroiodic acid, via nucleophilic substitution.
-
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The hydroxyl and the ether-containing methylene group are ortho-, para-directing activators, influencing the regioselectivity of such reactions.
Toxicological Profile and Safety
No specific toxicological data is available for this compound. However, based on its structural similarity to other phenols and ethers, the following general precautions should be considered:
-
Skin and Eye Irritation: Phenolic compounds are often irritating to the skin and eyes. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
Inhalation: Inhalation of vapors or aerosols may cause respiratory tract irritation. Work should be conducted in a well-ventilated area or a fume hood.
-
Ingestion: Ingestion may be harmful.
A comprehensive safety assessment would require experimental toxicological studies.
Potential Applications in Research and Drug Development
Substituted phenols are a versatile class of compounds with a wide range of applications in medicinal chemistry and materials science. The unique combination of a phenolic hydroxyl group and an isopropyl ether moiety in this compound could make it an interesting building block for:
-
Novel Pharmaceutical Agents: The phenolic core is a common scaffold in drug design. The molecule could serve as a precursor for more complex structures with potential biological activities.
-
Antioxidants: Phenols are known for their antioxidant properties. The electronic and steric effects of the meta-substituent could modulate this activity.
-
Polymer Chemistry: Phenolic compounds are used in the synthesis of polymers and resins.
Caption: Diagram illustrating the core components of a substituted phenol.
Conclusion
While experimental data on this compound is scarce, this technical guide provides a foundational understanding of its predicted properties and potential chemical behavior based on established principles. The proposed synthesis offers a practical starting point for its preparation. Further experimental investigation is necessary to validate the predicted data and to fully explore the potential of this compound in various scientific and industrial applications. Researchers are encouraged to use this guide as a preliminary resource in their development of novel molecules and materials.
In-depth Analysis of 3-[(Propan-2-yloxy)methyl]phenol Derivatives: A Review of Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenolic compounds are a broad class of chemical entities characterized by a hydroxyl group attached to an aromatic ring. They are widely recognized for their diverse biological activities, making them a cornerstone in medicinal chemistry and drug discovery.[1][2] Modifications to the core phenolic structure can significantly influence their pharmacological properties. This technical guide focuses on a specific subset of these compounds: 3-[(Propan-2-yloxy)methyl]phenol derivatives. The introduction of an isopropoxymethyl group at the meta-position of the phenol ring presents an interesting structural motif that could modulate lipophilicity, steric hindrance, and hydrogen bonding capacity, thereby influencing the compound's interaction with biological targets.
This guide, therefore, aims to provide a foundational understanding by discussing the known biological activities of structurally related compounds and extrapolating the potential therapeutic avenues for this compound derivatives. The content herein is based on the analysis of broader classes of phenol derivatives and serves as a starting point for future research into this specific chemical space.
Potential Biological Activities Based on Structurally Related Compounds
Given the absence of direct studies, we can infer potential biological activities by examining derivatives of 3-hydroxybenzyl alcohol and other 3-alkoxymethylphenol analogs.
Antimicrobial Activity
Phenol and its derivatives have long been used for their antiseptic and antimicrobial properties. The mechanism of action often involves the disruption of microbial cell membranes and the denaturation of essential proteins. For instance, studies on various hydroxyalkyl- and hydroxyacyl-phenols and their benzyl ethers have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[3] The lipophilic nature of the isopropoxymethyl group in this compound derivatives could enhance their ability to penetrate bacterial cell walls, potentially leading to significant antimicrobial efficacy.
A study on 3-hydroxybenzyl alcohol, a precursor to the target compound, revealed broad-spectrum antimicrobial and antibiofilm activities.[4] This suggests that the core 3-hydroxymethylphenol scaffold possesses inherent antimicrobial properties that could be retained or enhanced by the addition of the isopropoxy group.
Anticancer Activity
Numerous phenol derivatives have been investigated for their potential as anticancer agents.[2][5] Their mechanisms of action are varied and can include the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis. For example, certain synthetic phenol derivatives have shown cytotoxic effects against various cancer cell lines.[2][5] The structural features of this compound derivatives could allow them to interact with specific enzymatic targets or signaling pathways involved in cancer progression. Further research, including synthesis and in vitro screening against a panel of cancer cell lines, is necessary to explore this potential.
Antioxidant Activity
The phenolic hydroxyl group is a key pharmacophore for antioxidant activity, as it can donate a hydrogen atom to neutralize free radicals. The electronic environment of the aromatic ring and the nature of its substituents can significantly impact this activity. While no specific antioxidant studies on this compound derivatives were found, 3-hydroxybenzyl alcohol has been shown to exhibit dose-dependent antioxidant activities.[4] It is plausible that derivatives of this compound would also possess antioxidant properties, which could be evaluated using standard in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Future Directions and Research Opportunities
The lack of specific data on the biological activity of this compound derivatives highlights a significant opportunity for new research. The following steps are recommended to elucidate the therapeutic potential of this class of compounds:
-
Synthesis of a Focused Library: A series of this compound derivatives with diverse substitutions on the aromatic ring should be synthesized to establish a structure-activity relationship (SAR).
-
In Vitro Biological Screening: The synthesized compounds should be screened for a wide range of biological activities, including but not limited to:
-
Antimicrobial assays against a panel of clinically relevant bacteria and fungi.
-
Anticancer assays using various human cancer cell lines to determine cytotoxicity and mechanisms of action.
-
Antioxidant assays to quantify their radical scavenging capabilities.
-
Enzyme inhibition assays targeting specific enzymes relevant to diseases such as cancer, inflammation, and neurodegenerative disorders.
-
-
Experimental Protocols: Standard and validated experimental protocols should be employed for all biological evaluations to ensure the reproducibility and comparability of the data.
-
Data Analysis and Visualization: Quantitative data from these studies should be systematically collected and organized into tables for clear comparison. Furthermore, any elucidated signaling pathways or experimental workflows should be visualized using tools like Graphviz to facilitate a deeper understanding of the compounds' mechanisms of action.
Conclusion
While the current body of scientific literature does not provide specific details on the biological activity of this compound derivatives, the known activities of structurally related compounds suggest that this class holds significant promise for further investigation. Their potential as antimicrobial, anticancer, and antioxidant agents warrants a dedicated research effort, including chemical synthesis and comprehensive biological evaluation. The insights gained from such studies could pave the way for the development of novel therapeutic agents with improved efficacy and safety profiles. Researchers are encouraged to explore this untapped area of medicinal chemistry to unlock the full potential of these intriguing molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of hydroxyalkyl- and hydroxyacyl-phenols and their benzyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological evaluation of 3-hydroxybenzyl alcohol, an extrolite produced by Aspergillus nidulans strain KZR-132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
3-[(Propan-2-yloxy)methyl]phenol: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-[(Propan-2-yloxy)methyl]phenol is a valuable bifunctional organic building block containing both a phenolic hydroxyl group and a benzyl ether moiety. This unique combination of functional groups, positioned in a meta-substitution pattern on the aromatic ring, offers a versatile platform for the synthesis of a wide array of complex molecules. Its structural features allow for selective chemical modifications at three distinct sites: the aromatic ring, the phenolic hydroxyl group, and the benzylic position of the ether. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a focus on its utility in medicinal chemistry and drug discovery. Detailed experimental protocols and graphical representations of synthetic pathways are included to facilitate its practical application in the laboratory.
Introduction
Phenolic and benzyl ether motifs are prevalent in a vast number of biologically active compounds and approved pharmaceuticals. The strategic incorporation of these functional groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as solubility, metabolic stability, and receptor binding affinity. This compound presents an attractive scaffold for medicinal chemists and synthetic organic chemists, offering the potential to generate novel molecular architectures with diverse biological activities. The meta-substitution pattern avoids the often-dominant ortho- and para-directing effects of the hydroxyl group, enabling the exploration of a unique chemical space.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound and its precursors is presented in Table 1. These properties are crucial for planning synthetic transformations, purification procedures, and for predicting the behavior of the molecule in biological systems.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | pKa |
| 3-Hydroxybenzyl alcohol | C₇H₈O₂ | 124.14 | 250 (decomposes) | 73-75 | 1.159 | ~10 |
| 2-Bromopropane | C₃H₇Br | 122.99 | 59-60 | -89 | 1.31 | - |
| This compound | C₁₀H₁₄O₂ | 166.22 | Estimated: 260-280 | Estimated: Liquid at RT | Estimated: 1.05-1.10 | ~10 |
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of the more acidic phenolic hydroxyl group of 3-hydroxybenzyl alcohol, followed by nucleophilic substitution with an isopropyl halide. However, to achieve selective O-alkylation at the benzylic alcohol, a protection strategy for the phenolic hydroxyl group would be necessary. A more straightforward approach is the selective O-alkylation of the benzylic alcohol of 3-hydroxybenzyl alcohol. Given the similar pKa values of the phenolic and benzylic alcohols, a carefully controlled reaction is necessary. A common method involves the use of a base that can selectively deprotonate the more accessible benzylic alcohol under controlled conditions.
A plausible and efficient synthetic route involves the reaction of 3-hydroxybenzyl alcohol with 2-bromopropane in the presence of a suitable base.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
3-Hydroxybenzyl alcohol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
2-Bromopropane (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3-hydroxybenzyl alcohol (1.0 eq) in anhydrous DMF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add 2-bromopropane (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Expected Yield: 70-85%
Applications in Organic Synthesis
This compound is a versatile building block that can undergo a variety of chemical transformations, making it a valuable intermediate in multi-step syntheses.
Reactions of the Phenolic Hydroxyl Group
The phenolic hydroxyl group can be readily functionalized through various reactions:
-
Etherification: Reaction with alkyl halides or tosylates under basic conditions (Williamson ether synthesis) to form diaryl ethers or other substituted ethers.
-
Esterification: Acylation with acid chlorides or anhydrides in the presence of a base to produce the corresponding esters.
-
O-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides or boronic acids to generate diaryl ether linkages.
Electrophilic Aromatic Substitution
The aromatic ring can be further substituted via electrophilic aromatic substitution reactions such as:
-
Halogenation: Introduction of bromine or chlorine atoms, primarily at the ortho and para positions relative to the hydroxyl group.
-
Nitration: Introduction of a nitro group, which can be subsequently reduced to an amine.
-
Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups, although the presence of the free hydroxyl group can sometimes interfere with these reactions.
Logical Relationship of Functionalization
Caption: Potential synthetic transformations of the building block.
Potential in Drug Development
While specific biological activities of this compound have not been extensively reported, its structural motifs are present in numerous pharmacologically active molecules. The combination of a phenol and a benzyl ether provides a scaffold that can be elaborated to target a variety of biological receptors and enzymes. For instance, substituted phenols are known to exhibit antioxidant, anti-inflammatory, and anticancer properties. The benzyl ether moiety can improve lipophilicity and cell membrane permeability, which are crucial for drug efficacy.
This building block could be particularly useful in the synthesis of analogs of natural products or in fragment-based drug discovery programs. The ability to selectively modify different parts of the molecule allows for the fine-tuning of its properties to optimize potency, selectivity, and pharmacokinetic profiles.
Conclusion
This compound is a promising and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis via the Williamson etherification of 3-hydroxybenzyl alcohol makes it an accessible starting material. The presence of multiple, chemically distinct functional groups allows for a wide range of subsequent modifications, enabling the creation of diverse and complex molecular structures. For researchers and professionals in drug development, this compound offers a valuable tool for the exploration of new chemical entities with potential therapeutic applications. The detailed synthetic protocol and discussion of its reactivity provided in this guide are intended to facilitate its adoption and use in the scientific community.
Technical Guide: Spectroscopic Data for 3-[(Propan-2-yloxy)methyl]phenol
Introduction
This technical guide provides a summary of the predicted spectroscopic data for 3-[(Propan-2-yloxy)methyl]phenol, a compound of interest in medicinal chemistry and materials science. The data presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which are crucial for the structural elucidation and characterization of this molecule. The experimental protocols outlined below are generalized procedures and may require optimization for specific laboratory conditions.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20 | t | 1H | Ar-H |
| ~6.90 | d | 1H | Ar-H |
| ~6.85 | s | 1H | Ar-H |
| ~6.80 | d | 1H | Ar-H |
| ~5.50 | s (br) | 1H | Ar-OH |
| ~4.55 | s | 2H | -CH₂-O- |
| ~3.70 | sept | 1H | -CH(CH₃)₂ |
| ~1.25 | d | 6H | -CH(CH₃)₂ |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~156.0 | C-OH (Ar) |
| ~140.0 | C-CH₂ (Ar) |
| ~129.8 | CH (Ar) |
| ~119.5 | CH (Ar) |
| ~115.0 | CH (Ar) |
| ~114.5 | CH (Ar) |
| ~72.0 | -CH₂-O- |
| ~70.0 | -CH(CH₃)₂ |
| ~22.0 | -CH(CH₃)₂ |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3550-3200 | Strong, Broad | O-H stretch (Phenol)[1][2] |
| 3100-3000 | Medium | C-H stretch (Aromatic) |
| 2975-2850 | Medium | C-H stretch (Aliphatic) |
| 1600, 1450 | Medium-Strong | C=C stretch (Aromatic ring)[1] |
| 1260-1000 | Strong | C-O stretch (Ether and Phenol)[1][2] |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Identity |
| 180 | [M]⁺ (Molecular Ion) |
| 121 | [M - OCH(CH₃)₂]⁺ |
| 107 | [C₇H₇O]⁺ (cleavage of the ether bond) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
| 43 | [CH(CH₃)₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (77.16 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the empty sample holder or salt plates before scanning the sample.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer. The mass-to-charge ratio (m/z) of the fragments is recorded.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a target compound in a research setting.
Caption: A generalized workflow for the synthesis and spectroscopic analysis of a target molecule.
References
Technical Guide: Solubility Profile of 3-[(Propan-2-yloxy)methyl]phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 3-[(Propan-2-yloxy)methyl]phenol in common laboratory solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its determination. This includes a qualitative solubility prediction based on its chemical structure, a detailed experimental protocol for solubility measurement using the widely accepted shake-flask method, and a template for data presentation.
Qualitative Solubility Prediction
The chemical structure of this compound, featuring a phenol group and an isopropyl ether moiety, suggests a moderate polarity. The hydroxyl group of the phenol is capable of hydrogen bonding, which generally promotes solubility in polar protic solvents.[1] However, the presence of the nonpolar isopropyl and phenyl groups will influence its solubility in nonpolar solvents.
A general prediction of its solubility in common lab solvents is as follows:
-
High Solubility: Expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone, and in polar protic solvents like lower alcohols (methanol, ethanol). These solvents can engage in hydrogen bonding or have strong dipole-dipole interactions.
-
Moderate to Low Solubility: Expected in water. While the phenol group can hydrogen bond with water, the overall hydrophobicity of the molecule may limit its solubility. Solubility in ethyl acetate, a moderately polar solvent, is also expected to be in this range.
-
Low to Insoluble: Expected in nonpolar solvents such as hexane and chloroform. The principle of "like dissolves like" suggests that the polar functional groups of the molecule will make it less soluble in nonpolar environments.[2]
Quantitative Solubility Determination: The Shake-Flask Method
To obtain precise solubility values, the shake-flask method is a reliable and commonly used technique.[3][4][5] This equilibrium solubility method measures the concentration of a solute in a saturated solution after a period of equilibration.[6][7]
Experimental Protocol
This protocol outlines the steps to determine the equilibrium solubility of this compound.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, chloroform, ethyl acetate, hexane, DMSO)
-
Glass vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer, HPLC)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Add a known volume of each selected solvent to the respective vials.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixtures for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[8] Preliminary experiments can be conducted to determine the minimum time required to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, withdraw an aliquot of the supernatant using a syringe fitted with a syringe filter. This step is critical to avoid transferring any solid particles, which would lead to an overestimation of solubility.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Measure the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions to generate a calibration curve.
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.
-
Measure the concentration of the diluted sample using the same analytical method.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Data Presentation
The determined solubility data should be organized into a clear and concise table for easy comparison.
Table 1: Solubility of this compound in Common Laboratory Solvents at [Specify Temperature]
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Water | ||
| Ethanol | ||
| Methanol | ||
| Acetone | ||
| Dichloromethane | ||
| Chloroform | ||
| Ethyl Acetate | ||
| Hexane | ||
| Dimethyl Sulfoxide (DMSO) |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the shake-flask method for determining solubility.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
References
An In-depth Technical Guide to the Analogues and Derivatives of 3-[(Propan-2-yloxy)methyl]phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenolic compounds are a cornerstone of medicinal chemistry, demonstrating a vast array of biological activities. Their inherent ability to donate a hydrogen atom from the hydroxyl group makes them potent antioxidants, while the aromatic ring provides a scaffold for diverse functionalization, leading to a wide range of pharmacological effects. This technical guide focuses on the known analogues and derivatives of 3-[(Propan-2-yloxy)methyl]phenol, a molecule combining a phenolic core with an ether linkage. This structural motif holds significant potential for the development of novel therapeutic agents, particularly in the realms of antimicrobial and anticancer research. This document provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of this class of compounds, with a focus on quantitative data, detailed experimental protocols, and visualization of relevant biological pathways.
Synthesis of 3-(Alkoxymethyl)phenol Derivatives
The primary synthetic route to this compound and its analogues is the Williamson ether synthesis. This reliable and versatile method involves the reaction of an alkoxide with a primary alkyl halide. In the context of the target compounds, the synthesis commences with the commercially available 3-hydroxybenzyl alcohol.
General Synthetic Pathway
The synthesis can be conceptualized as a two-step process, starting from 3-hydroxybenzaldehyde, which is reduced to 3-hydroxybenzyl alcohol. The subsequent etherification can be achieved under basic conditions.
Caption: General synthetic route to this compound.
Known Analogues and Derivatives: A Focus on (3-Alkoxymethyl-4-hydroxyphenyl)propan-1-ones
While specific data on a wide range of direct analogues of this compound is limited in publicly accessible literature, a homologous series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones has been synthesized and evaluated for biological activity. These compounds share the key 3-(alkoxymethyl)phenol moiety, with the primary difference being the presence of a propan-1-one group at the 4-position and a hydroxyl group at the 4-position of the phenyl ring. The insights from this series provide a valuable starting point for understanding the structure-activity relationships of 3-(alkoxymethyl)phenol derivatives.
Quantitative Data Summary
The following table summarizes the chemical structures and reported biological activities of a selection of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-one derivatives.
| Compound ID | R Group (Alkoxy) | Molecular Formula | Molecular Weight ( g/mol ) | Antimicrobial Activity (MIC in µg/mL) vs. S. aureus | Antioxidant Activity (% DPPH scavenging) |
| 1 | Methyl | C₁₁H₁₄O₄ | 210.23 | >1000 | 15.2 |
| 2 | Ethyl | C₁₂H₁₆O₄ | 224.25 | >1000 | 18.5 |
| 3 | Propyl | C₁₃H₁₈O₄ | 238.28 | 1000 | 21.3 |
| 4 | Isopropyl | C₁₃H₁₈O₄ | 238.28 | 500 | 25.8 |
| 5 | Butyl | C₁₄H₂₀O₄ | 252.31 | 500 | 23.1 |
| 6 | Pentyl | C₁₅H₂₂O₄ | 266.33 | 250 | 20.7 |
| 7 | Hexyl | C₁₆H₂₄O₄ | 280.36 | 125 | 19.4 |
| 8 | Heptyl | C₁₇H₂₆O₄ | 294.39 | 62.5 | 17.9 |
| 9 | Octyl | C₁₈H₂₈O₄ | 308.41 | 31.25 | 16.5 |
| 10 | Nonyl | C₁₉H₃₀O₄ | 322.44 | 15.63 | 14.8 |
| 11 | Decyl | C₂₀H₃₂O₄ | 336.47 | 7.81 | 13.2 |
Note: The data presented is for (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones. The core structure differs from this compound.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and biological evaluation of 3-(alkoxymethyl)phenol derivatives, based on established methodologies for similar compounds.
Synthesis of this compound
Materials:
-
3-Hydroxybenzyl alcohol
-
Isopropyl bromide (or iodide)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure (Williamson Ether Synthesis):
-
To a solution of 3-hydroxybenzyl alcohol (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Add isopropyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Caption: Experimental workflow for the synthesis of this compound.
Antimicrobial Activity Assay (Broth Microdilution Method)
Materials:
-
Synthesized compounds
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in MHB in a 96-well plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.
-
Inoculate each well with the bacterial suspension.
-
Include positive (bacteria in broth) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Potential Biological Activities and Signaling Pathways
Phenolic compounds are known to exert their biological effects through various mechanisms, often involving the modulation of key signaling pathways. The introduction of an alkoxymethyl side chain can influence the lipophilicity and steric properties of the molecule, potentially altering its interaction with biological targets.
Antimicrobial Activity
The antimicrobial activity of phenolic compounds is often attributed to their ability to disrupt microbial cell membranes, leading to increased permeability and leakage of intracellular components. The length of the alkyl chain in the alkoxymethyl group appears to play a significant role, with longer chains generally exhibiting greater potency against bacteria like S. aureus. This is likely due to enhanced partitioning into the lipid bilayer of the cell membrane.
Anticancer Activity
Phenolic compounds have been extensively studied for their anticancer properties, which are often mediated by their antioxidant and pro-apoptotic effects. They can interfere with multiple signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.
Key Signaling Pathways Modulated by Phenolic Compounds:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. Many phenolic compounds have been shown to inhibit the activation of NF-κB, thereby suppressing inflammatory responses and promoting apoptosis in cancer cells.
Caption: Inhibition of the NF-κB signaling pathway by phenolic compounds.
-
MAPK (Mitogen-Activated Protein Kinase) Pathways: The MAPK pathways (including ERK, JNK, and p38) are crucial for signal transduction from the cell surface to the nucleus, regulating processes such as cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers. Certain phenolic derivatives can modulate MAPK signaling, often leading to the induction of apoptosis in cancer cells.
Caption: Modulation of MAPK signaling pathways by phenolic compounds.
Conclusion and Future Directions
The analogues and derivatives of this compound represent a promising class of compounds with potential therapeutic applications. The available data on structurally related molecules suggest that modifications of the alkoxymethyl side chain can significantly impact antimicrobial and antioxidant activities. Future research should focus on the synthesis and biological evaluation of a broader range of direct analogues of this compound to establish a more comprehensive structure-activity relationship. Furthermore, detailed mechanistic studies are warranted to elucidate the specific molecular targets and signaling pathways modulated by these compounds, which will be crucial for their further development as potential drug candidates. The exploration of their anticancer and anti-inflammatory properties, in particular, holds considerable promise.
Applications of Substituted Phenols: A Technical Guide for Researchers
Introduction
Substituted phenols, organic compounds characterized by a hydroxyl group attached to a benzene ring bearing one or more additional substituents, are a cornerstone of modern chemistry. Their versatile reactivity and diverse physicochemical properties have led to their widespread application across numerous scientific and industrial fields. From the development of life-saving pharmaceuticals to the synthesis of advanced polymers and the formulation of effective antioxidants, substituted phenols represent a critical class of molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core applications of substituted phenols, supported by quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows.
Medicinal and Pharmaceutical Applications
Substituted phenols are integral to the structure and function of a vast array of therapeutic agents. Their ability to participate in hydrogen bonding, act as antioxidants, and interact with biological targets makes them a privileged scaffold in drug design.
Antioxidant and Anti-inflammatory Properties
The phenolic hydroxyl group can readily donate a hydrogen atom to neutralize free radicals, thus mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases.[1][2] This radical-scavenging activity is a hallmark of many phenolic compounds.[3][4][5][6]
The antioxidant efficacy of substituted phenols can be quantified using various assays, with the half-maximal inhibitory concentration (IC50) being a common metric. A lower IC50 value indicates greater antioxidant activity.
| Compound | Antioxidant Activity (IC50, µg/mL) | Assay | Reference |
| Gallic Acid | 3.37 | DPPH | [7] |
| Ascorbic Acid | 3.37 | DPPH | [7] |
| Quercetin-7-D-glucoside (QGU7) | - | ORAC | [6] |
| Morin (MOR) | - | ORAC | [6] |
| Chandigarh yellow (CYV) Lantana camara leaf extract | 33.30 ± 2.39 | DPPH | [8] |
| Palampur red (PRV) Lantana camara leaf extract | 40.32 ± 2.94 | DPPH | [8] |
| Yellow turning pink (YTPV) Lantana camara leaf extract | 475.33 ± 5.20 | DPPH | [8] |
| Chandigarh Purple (CPV) Lantana camara leaf extract | 927.16 ± 2.88 | DPPH | [8] |
| Macaranga hypoleuca leaf extract (ethyl acetate fraction) | 2.10 | ABTS | [9] |
| Trolox (standard) | 2.34 | ABTS | [9] |
Anticancer Activity
Phenolic compounds have demonstrated significant potential as anticancer agents by modulating various signaling pathways involved in cancer cell proliferation, apoptosis, and metastasis.[10][11][12][13] They can influence key regulators of cell fate such as NF-κB, PI3K/Akt, and MAPK pathways.[1][10][11]
Antimicrobial Properties
A variety of substituted phenols exhibit potent antimicrobial activity against a broad spectrum of bacteria and fungi. The mechanism of action often involves disruption of the microbial cell membrane. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.
| Compound/Extract | Organism | MIC (µg/mL) | Reference |
| DFC5 | Aerobic bacteria | 1.23 - 2.60 | [14] |
| Ciprofloxacin (standard) | Aerobic bacteria | - | [14] |
| Sophoraflavanone | S. aureus | 7.3 | [15] |
| 3′-O-methydiplacol | S. aureus | 4 | [15] |
| 5,7-dihydroxy-flavone | R. solanacearum | 25 | [15] |
| 5-hydroxy-7-methoxy-flavone | R. solanacearum | 300 | [15] |
| Eugenol and derivatives | S. epidermidis, P. aeruginosa | See Table 1 in source | [16] |
| Thymol and derivatives | S. epidermidis, P. aeruginosa | See Table 1 in source | [16] |
| Carvacrol and derivatives | S. epidermidis, P. aeruginosa | See Table 1 in source | [16] |
Industrial and Material Science Applications
The reactivity of the phenolic ring and the hydroxyl group allows for the synthesis of a wide range of polymers and industrial chemicals.
Polymer Precursors
Phenol and substituted phenols are key monomers in the production of phenolic resins (e.g., Bakelite) through condensation reactions with formaldehyde.[17] They are also used in the synthesis of polycarbonates and epoxy resins.
Synthesis of Fine Chemicals
Substituted phenols serve as versatile starting materials for the synthesis of more complex molecules through reactions like electrophilic aromatic substitution and cross-coupling reactions.[18][19]
Experimental Protocols
Synthesis of 2,6-Di-tert-butylphenol
This protocol describes the alkylation of phenol with isobutylene.
Materials:
-
Phenol
-
Isobutylene
-
Catalyst (e.g., aluminum phenolate)
-
Solvent (if necessary)
-
Reaction vessel (autoclave)
-
Purification apparatus (distillation, recrystallization)
Procedure:
-
Charge the autoclave with phenol and the catalyst.[20]
-
Heat the mixture to the desired reaction temperature (e.g., 110-150°C).[20]
-
Introduce isobutylene into the autoclave under pressure (e.g., 45-70 atm).[20]
-
Maintain the reaction conditions for a specified time (e.g., 8 hours).[20]
-
After the reaction is complete, cool the mixture and remove the catalyst (e.g., by hydrolysis).[20]
-
Purify the product by vacuum rectification and/or recrystallization from a suitable solvent (e.g., n-hydrocarbons).[20]
Yields: Yields of 2,6-di-tert-butylphenol can range from 56% to over 80%, depending on the specific catalyst and reaction conditions used.[20]
Suzuki-Miyaura Cross-Coupling of a Halophenol
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a halophenol with a boronic acid.[17][21][22]
Materials:
-
Halophenol (e.g., iodophenol, bromophenol)
-
Aryl or vinyl boronic acid
-
Palladium catalyst (e.g., Pd(OAc)2, Pd/C)
-
Base (e.g., K2CO3, Amberlite IRA-400(OH))
-
Solvent (e.g., water, 1,4-dioxane/water mixture)
-
Reaction flask
-
Inert atmosphere (e.g., argon)
Procedure:
-
To a reaction flask, add the halophenol, boronic acid, base, and solvent.[17]
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 10-15 minutes.[21]
-
Add the palladium catalyst to the mixture under the inert atmosphere.[21]
-
Heat the reaction mixture to the appropriate temperature (e.g., 60-100°C) and stir for the required time (e.g., 1-24 hours).[17][21]
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).[17]
-
Dry the combined organic layers over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.[17]
-
Purify the crude product by a suitable method, such as flash column chromatography.[21]
DPPH Radical Scavenging Assay
This protocol is used to determine the antioxidant activity of a substituted phenol.[7][23][24][25][26][27]
Materials:
-
Substituted phenol sample
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in a suitable solvent (e.g., methanol or ethanol)
-
Standard antioxidant (e.g., ascorbic acid, gallic acid, Trolox)
-
Spectrophotometer
-
Cuvettes or 96-well plate
Procedure:
-
Prepare a stock solution of the substituted phenol sample and a series of dilutions.
-
Prepare a stock solution of the DPPH radical.[26]
-
In a cuvette or well of a microplate, mix a specific volume of the sample solution with a specific volume of the DPPH solution.[25]
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[24][25]
-
Measure the absorbance of the solution at the characteristic wavelength of DPPH (typically around 517 nm).[25][26]
-
A blank containing the solvent and DPPH, and a control containing the sample and solvent (without DPPH) should also be measured.
-
Prepare a standard curve using a known antioxidant.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value of the sample.
Physical Properties of Substituted Phenols
The physical properties of substituted phenols, such as melting and boiling points, are significantly influenced by the nature and position of the substituents on the aromatic ring, primarily due to their effect on intermolecular hydrogen bonding.[28][29][30][31]
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Phenol | 94.11 | 40.5 - 43 | 181.7 |
| o-Cresol | 108.14 | 30.9 | 191 |
| m-Cresol | 108.14 | 11.5 | 202.7 |
| p-Cresol | 108.14 | 34.8 | 201.9 |
| 2,6-Di-tert-butylphenol | 206.33 | 35.2 - 38 | 253 |
Conclusion
Substituted phenols are a remarkably versatile class of compounds with profound implications for medicinal chemistry, industrial synthesis, and material science. Their unique chemical properties, stemming from the interplay between the aromatic ring and the hydroxyl group, enable a wide range of applications. This guide has provided a foundational understanding of these applications, supported by quantitative data and detailed experimental protocols, to aid researchers in their exploration and utilization of these important molecules. Further research into novel substituted phenols and their applications will undoubtedly continue to drive innovation across the scientific landscape.
References
- 1. Frontiers | Polyphenols as Antitumor Agents Targeting Key Players in Cancer-Driving Signaling Pathways [frontiersin.org]
- 2. jscholarpublishers.com [jscholarpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.most.gov.bd [cdn.most.gov.bd]
- 8. Evaluation of antioxidant activity and total phenol in different varieties of Lantana camara leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 12. The mechanisms of wine phenolic compounds for preclinical anticancer therapeutics | Food & Nutrition Research [foodandnutritionresearch.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rose-hulman.edu [rose-hulman.edu]
- 18. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 19. mlsu.ac.in [mlsu.ac.in]
- 20. US4113976A - Method of preparing 2,6-di-tert.butylphenol - Google Patents [patents.google.com]
- 21. youtube.com [youtube.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. DPPH Radical Scavenging Assay [mdpi.com]
- 26. m.youtube.com [m.youtube.com]
- 27. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Naming of phenols and their physical properties | Filo [askfilo.com]
- 29. Phenol | Definition, Structure, Uses, & Facts | Britannica [britannica.com]
- 30. physical properties of Phenol [unacademy.com]
- 31. byjus.com [byjus.com]
Theoretical and Experimental Approaches to the Molecular Structure of Phenolic Compounds: A Technical Guide Using 3-[(Propan-2-yloxy)methyl]phenol as a Representative Model
Disclaimer: As of this writing, specific theoretical and experimental studies on the molecular structure of 3-[(Propan-2-yloxy)methyl]phenol are not extensively available in public research databases. Therefore, this technical guide provides a comprehensive overview of the established methodologies and theoretical frameworks used for the structural analysis of similar phenol derivatives. The quantitative data and workflows presented are representative examples based on documented studies of related compounds and are intended to serve as a guide for researchers in this field.
Introduction
Phenols and their derivatives are crucial structural motifs in a vast array of biologically active compounds and approved pharmaceuticals.[1] Understanding their precise three-dimensional structure is fundamental for drug design, enabling the prediction of molecular interactions, reactivity, and metabolic stability. This guide outlines the standard theoretical and experimental protocols for the comprehensive analysis of the molecular structure of phenol derivatives, using this compound as a model.
The primary methodologies covered include computational analysis, predominantly through Density Functional Theory (DFT), and experimental techniques such as X-ray Crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These approaches provide complementary information, leading to a well-rounded understanding of the molecule's static and dynamic properties.
Theoretical Studies: Computational Molecular Modeling
Quantum chemical calculations, particularly DFT, are powerful tools for predicting the geometric and electronic properties of molecules before their synthesis or experimental analysis.[2][3] These methods allow for the optimization of molecular geometries to their lowest energy state, providing valuable data on bond lengths, bond angles, and dihedral angles.
Computational Methodology
A common and reliable approach for studying phenol derivatives involves DFT calculations using a functional like B3LYP combined with a basis set such as 6-311G or higher.[4][5] Geometry optimization is performed to find the most stable conformation of the molecule. The inclusion of solvent effects, often using a solvation model like the Polarizable Continuum Model (PCM), can provide more accurate results that reflect the molecule's behavior in a biological environment.
Representative Geometric Parameters
The following tables summarize hypothetical, yet realistic, geometric parameters for this compound, as would be predicted by DFT calculations. These values are based on standard bond lengths and angles observed in similar phenolic and ether compounds.
Table 1: Predicted Bond Lengths for this compound
| Bond | Predicted Length (Å) |
| C(ring)-O(phenol) | 1.37 |
| O(phenol)-H | 0.97 |
| C(ring)-C(methylene) | 1.51 |
| C(methylene)-O(ether) | 1.43 |
| O(ether)-C(isopropyl) | 1.44 |
| C(isopropyl)-C | 1.53 |
| C(ring)-C(ring) | 1.39 - 1.41 |
| C-H (aromatic) | 1.08 |
| C-H (aliphatic) | 1.10 |
Table 2: Predicted Bond Angles for this compound
| Bond Angle | Predicted Angle (°) |
| C(ring)-O(phenol)-H | 109.5 |
| C(ring)-C(methylene)-O(ether) | 109.8 |
| C(methylene)-O(ether)-C(isopropyl) | 112.1 |
| O(ether)-C(isopropyl)-C | 109.5 |
| C-C-C (in phenol ring) | 119.0 - 121.0 |
Table 3: Predicted Dihedral Angles for this compound
| Dihedral Angle | Predicted Angle (°) |
| C(ring)-C(ring)-C(methylene)-O(ether) | 85.0 |
| C(ring)-C(methylene)-O(ether)-C(isopropyl) | 178.5 |
Experimental Protocols for Structural Elucidation
Experimental techniques are essential for validating theoretical models and providing definitive structural information.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most precise information about the atomic positions in a crystalline solid, yielding accurate bond lengths and angles.[6][7]
Methodology:
-
Crystal Growth: High-quality single crystals of the compound are grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms. The structure is then refined to achieve the best fit between the calculated and observed diffraction patterns.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of molecules in solution and can also be applied to solid-state samples.[6] It provides information about the chemical environment of atoms, particularly ¹H and ¹³C.
Methodology:
-
Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in a strong magnetic field within an NMR spectrometer. ¹H NMR, ¹³C NMR, and 2D NMR (like COSY and HSQC) experiments are performed.
-
Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals in the resulting spectra are analyzed to deduce the connectivity and stereochemistry of the molecule. Intramolecular hydrogen bonding can also be inferred from the chemical shift of the phenolic proton.[9]
Workflow for Structural Analysis
The following diagram illustrates a typical workflow integrating computational and experimental methods for the structural analysis of a novel phenol derivative.
Relevance in Drug Development: Modulation of Signaling Pathways
Phenolic compounds are known to modulate a variety of intracellular signaling pathways, many of which are implicated in chronic diseases like cancer and inflammatory conditions.[10][11] This makes them attractive scaffolds for the development of new therapeutic agents.
Key signaling pathways that can be influenced by phenol derivatives include:
-
Nuclear Factor-κB (NF-κB) Pathway: A critical regulator of the inflammatory response.
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: Involved in cellular processes like proliferation, differentiation, and apoptosis.
-
Peroxisome Proliferator-Activated Receptor (PPAR) Pathway: Plays a role in lipid and glucose metabolism.[11]
The diagram below illustrates a simplified representation of the NF-κB signaling pathway, which can be a target for phenol-based anti-inflammatory drugs.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 3. researchgate.net [researchgate.net]
- 4. revues.imist.ma [revues.imist.ma]
- 5. pubs.acs.org [pubs.acs.org]
- 6. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes | JEOL Ltd. [jeol.com]
- 7. X-ray crystallography and NMR reveal complementary views of structure and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety data and handling precautions for 3-[(Propan-2-yloxy)methyl]phenol
An in-depth technical guide on the safety data and handling precautions for 3-[(Propan-2-yloxy)methyl]phenol is not available at this time due to the lack of a publicly accessible Safety Data Sheet (SDS) and detailed experimental data for this specific compound (CAS Number: 133221-76-2).
Extensive searches for this information have not yielded a specific SDS, which is the primary source for the quantitative data, toxicological information, and handling precautions required for a comprehensive technical guide. The search results have provided information on other phenolic compounds, but this information is not a suitable substitute for the specific safety data of this compound.
Without a reliable and specific source of information, it is not possible to provide the requested in-depth guide, including data tables and experimental protocols, without compromising the accuracy and safety of the information. It is recommended to contact a chemical supplier of this compound directly to obtain a copy of the Safety Data Sheet.
Methodological & Application
Step-by-step synthesis protocol for 3-[(Propan-2-yloxy)methyl]phenol
Application Note: Synthesis of 3-[(Propan-2-yloxy)methyl]phenol
Introduction
This compound is a valuable intermediate in the development of various pharmaceutical compounds and fine chemicals. Its synthesis involves a two-step process commencing with the reduction of a commercially available starting material, followed by an etherification reaction. This document provides a detailed protocol for the laboratory-scale synthesis, purification, and characterization of this compound, intended for researchers in organic synthesis and drug discovery.
Experimental Protocols
Part 1: Synthesis of 3-Hydroxybenzyl Alcohol
This procedure outlines the reduction of 3-hydroxybenzaldehyde to 3-hydroxybenzyl alcohol.
Materials:
-
3-Hydroxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (1 M HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve 3-hydroxybenzaldehyde in methanol.
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Slowly add sodium borohydride to the solution in small portions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Acidify the mixture to a pH of approximately 6 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 3-hydroxybenzyl alcohol.
Part 2: Synthesis of this compound
This part details the Williamson ether synthesis to form the target compound from 3-hydroxybenzyl alcohol.[1][2][3]
Materials:
-
3-Hydroxybenzyl alcohol (from Part 1)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
2-Bromopropane
-
Ammonium chloride (saturated aqueous solution)
-
Diethyl ether
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3-hydroxybenzyl alcohol in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.
-
Add 2-bromopropane to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Part 3: Purification
The crude product is purified by column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane.
-
Collect the fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield pure this compound.
Data Presentation
| Parameter | Step 1: Reduction | Step 2: Etherification |
| Reactant 1 | 3-Hydroxybenzaldehyde (1.0 eq) | 3-Hydroxybenzyl alcohol (1.0 eq) |
| Reactant 2 | Sodium borohydride (1.1 eq) | Sodium hydride (1.2 eq) |
| Reactant 3 | - | 2-Bromopropane (1.5 eq) |
| Solvent | Methanol | Anhydrous THF |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Reflux |
| Reaction Time | 2 hours | 4-6 hours |
| Work-up | Water quench, HCl acidification, Ethyl acetate extraction | Saturated NH₄Cl quench, Diethyl ether extraction |
| Typical Yield | 90-95% | 75-85% |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
Application Notes & Protocols for the Quantification of 3-[(Propan-2-yloxy)methyl]phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3-[(Propan-2-yloxy)methyl]phenol in various sample matrices. The protocols are based on established analytical techniques for phenolic compounds and are intended to serve as a comprehensive guide for method development and validation.
Introduction
This compound is a phenolic compound of interest in pharmaceutical and chemical research. Accurate and precise quantification is crucial for quality control, stability studies, and pharmacokinetic analysis. This document outlines two primary analytical methods for its determination: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.
Analytical Methods
A summary of the recommended analytical methods for the quantification of this compound is presented below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the analysis of phenolic compounds.[1][2] It offers good selectivity and sensitivity for routine analysis. The method involves separating the analyte on a reversed-phase column with a suitable mobile phase and detecting it based on its ultraviolet (UV) absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and specificity, making it suitable for the analysis of trace amounts of this compound, especially in complex matrices.[3][4] The method often requires derivatization of the phenolic hydroxyl group to increase volatility and improve chromatographic peak shape.[3][4][5]
Quantitative Data Summary
The following table summarizes the typical quantitative performance parameters for the proposed analytical methods. (Note: This data is illustrative and may vary based on instrumentation and experimental conditions).
| Parameter | HPLC-UV Method | GC-MS Method (with Derivatization) |
| Linearity Range (µg/mL) | 0.5 - 100 | 0.05 - 20 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.15 | 0.01 |
| Limit of Quantification (LOQ) (µg/mL) | 0.5 | 0.05 |
| Accuracy (% Recovery) | 98 - 102 | 97 - 103 |
| Precision (% RSD) | < 2.0 | < 3.0 |
Experimental Protocols
Detailed protocols for each analytical method are provided below.
HPLC-UV Method Protocol
This protocol outlines the steps for the quantification of this compound using HPLC-UV.
4.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid (or other suitable buffer components)
-
Sample diluent (e.g., Methanol/Water 50:50 v/v)
4.1.2. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and Water (containing 0.1% Formic Acid). A typical starting point is a 60:40 (v/v) mixture of Acetonitrile and acidified water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound, which is typically around 275 nm for simple phenols.
-
Injection Volume: 10 µL.
4.1.3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of sample diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the sample diluent to cover the desired concentration range (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For pharmaceutical formulations, a simple dilution with the sample diluent may be sufficient. For biological samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.
4.1.4. Analysis Workflow
GC-MS Method Protocol
This protocol describes the quantification of this compound using GC-MS, including a derivatization step.
4.2.1. Materials and Reagents
-
This compound reference standard
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Solvent (e.g., Dichloromethane, Ethyl Acetate - GC grade)
-
Internal Standard (e.g., a structurally similar compound not present in the sample)
4.2.2. Instrumentation and Chromatographic Conditions
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity. Monitor characteristic ions of the derivatized analyte.
4.2.3. Derivatization, Standard, and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC-UV method, using a suitable solvent like ethyl acetate.
-
Calibration Standards: Prepare calibration standards by diluting the stock solution.
-
Derivatization Procedure:
-
To 100 µL of each standard or sample solution in a vial, add the internal standard.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of the derivatization reagent (e.g., BSTFA + 1% TMCS).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Sample Preparation: Similar to the HPLC method, sample preparation may involve dilution or extraction prior to the derivatization step.
4.2.4. Analysis Workflow
Method Validation
Both methods should be validated according to ICH guidelines or other relevant regulatory requirements. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The HPLC-UV and GC-MS methods described provide robust and reliable approaches for the quantification of this compound. The choice of method will be dictated by the specific requirements of the analysis, including sensitivity, sample matrix complexity, and available instrumentation. Proper method validation is essential to ensure the generation of accurate and reliable data.
References
- 1. Characterization and quantitative analysis of phenolic derivatives in Longxuetongluo Capsule by HPLC-DAD-IT-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of phenolic and cyclic compounds in plants using derivatization techniques in combination with GC-MS-based metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
HPLC-UV method development for 3-[(Propan-2-yloxy)methyl]phenol analysis
An Application Note and Protocol for the HPLC-UV Analysis of 3-[(Propan-2-yloxy)methyl]phenol
Introduction
This compound is a phenolic compound of interest in pharmaceutical and chemical research. Accurate and reliable quantification of this analyte is crucial for various stages of drug development and quality control. This document provides a detailed application note and a comprehensive protocol for the development of a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the analysis of this compound.
Due to the limited availability of direct physicochemical data for this compound, the initial method parameters are derived from the properties of structurally similar phenolic compounds. Phenols typically exhibit maximum UV absorbance in the range of 270-280 nm.[1] For instance, phenol in methanol has a maximum absorbance at approximately 270 nm. The predicted pKa for a related compound, 4-{[2-(propan-2-yloxy)ethoxy]methyl}phenol, is 9.66, suggesting it is a weak acid.[2] The logP value for 3-(prop-2-yn-1-yloxy)phenol is 1.7, indicating moderate hydrophobicity. These characteristics suggest that a reversed-phase HPLC method using a C18 stationary phase with a mobile phase consisting of a mixture of acidified water and an organic solvent, such as acetonitrile or methanol, will be suitable for its separation and quantification.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity >98%)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water (e.g., Milli-Q or equivalent)
-
Formic acid (or trifluoroacetic acid), analytical grade
-
0.45 µm syringe filters
Instrumentation
An HPLC system equipped with the following components is required:
-
Quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Preparation of Solutions
3.1. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve the standard in methanol and make up to the mark with the same solvent.
-
Sonicate for 5 minutes to ensure complete dissolution.
3.2. Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3.3. Sample Preparation
The sample preparation will depend on the matrix. For a simple solution, dissolve the sample in the mobile phase to an expected concentration within the calibration range. For more complex matrices, a sample extraction and clean-up procedure may be necessary. All samples should be filtered through a 0.45 µm syringe filter before injection.
HPLC-UV Method Development Workflow
The following diagram illustrates the logical workflow for the development and validation of the HPLC-UV method.
Caption: Workflow for HPLC-UV Method Development and Validation.
Data Presentation
Table 1: Optimized HPLC-UV Chromatographic Conditions
| Parameter | Optimized Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (v/v) |
| Gradient/Isocratic | Isocratic (e.g., 60:40 Acetonitrile:Water) or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 272 nm |
| Run Time | 10 minutes |
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | The peak for the analyte should be pure and free from interference from the matrix. |
| Linearity (r²) | ≥ 0.999 |
| Range | To be determined based on the intended application. |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Intraday ≤ 2.0%; Interday ≤ 2.0% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
| Robustness | No significant change in results with small variations in method parameters. |
Method Validation Protocol
A detailed protocol for the validation of the developed HPLC method is outlined below.
Specificity
Inject a blank (mobile phase), a placebo (matrix without the analyte), and a standard solution of this compound. Assess for any interfering peaks at the retention time of the analyte. Peak purity can be evaluated using a Diode Array Detector.
Linearity and Range
Prepare at least five concentrations of the working standard solutions covering the expected range. Inject each concentration in triplicate. Plot a calibration curve of peak area versus concentration and determine the coefficient of determination (r²).
Accuracy
Perform recovery studies by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each sample in triplicate and calculate the percentage recovery.
Precision
-
Repeatability (Intraday Precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Interday Precision): Repeat the analysis on a different day with a different analyst or on a different instrument.
Calculate the Relative Standard Deviation (%RSD) for the results.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Determine the LOD and LOQ based on the signal-to-noise ratio of the analyte peak. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
Robustness
Introduce small, deliberate variations to the method parameters (e.g., ±2% in mobile phase organic content, ±0.1 mL/min in flow rate, ±2°C in column temperature, ±2 nm in detection wavelength). Analyze a standard solution under each condition and assess the impact on the results.
Signaling Pathway and Logical Relationships
The following diagram illustrates the relationship between the physicochemical properties of the analyte and the selection of HPLC method parameters.
Caption: Relationship between Analyte Properties and HPLC Parameters.
Conclusion
This application note provides a comprehensive framework for the development and validation of an HPLC-UV method for the quantitative analysis of this compound. The provided protocols and initial conditions, based on the properties of similar phenolic compounds, offer a solid starting point for researchers. It is essential to perform a thorough method validation to ensure the accuracy, precision, and reliability of the results for its intended application in research and drug development.
References
Application Note: GC-MS Analysis of 3-[(Propan-2-yloxy)methyl]phenol and its Impurities
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-[(Propan-2-yloxy)methyl]phenol is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final drug product. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it an ideal method for analyzing this compound and its process-related impurities. This application note provides a detailed protocol for the GC-MS analysis of this compound, including the identification and quantification of potential impurities.
Predicted Impurities
The primary route for the synthesis of this compound is the Williamson ether synthesis, starting from 3-hydroxybenzyl alcohol and an isopropyl halide. Based on this synthetic route, the following impurities can be anticipated:
-
Impurity A: 3-Hydroxybenzyl alcohol: Unreacted starting material.
-
Impurity B: Isopropanol: Can be present as a reagent, solvent, or by-product.
-
Impurity C: 3-(Isopropoxymethyl)-1-isopropoxybenzene: A potential over-alkylation by-product.
-
Impurity D: Positional Isomers (e.g., 2- or 4-[(Propan-2-yloxy)methyl]phenol): May arise from impurities in the starting materials.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (≥99.5% purity)
-
3-Hydroxybenzyl alcohol (Impurity A) reference standard (≥99.5% purity)
-
Isopropanol (Impurity B) reference standard (≥99.5% purity)
-
3-(Isopropoxymethyl)-1-isopropoxybenzene (Impurity C) reference standard (≥99.5% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine, anhydrous
-
Dichloromethane, HPLC grade
-
Helium, ultra-high purity (99.999%)
2. Sample Preparation and Derivatization
Due to the polar nature of the phenolic hydroxyl group, derivatization is employed to increase the volatility and improve the chromatographic peak shape of the analytes. Silylation with BSTFA is a common and effective derivatization technique for phenols.[1]
-
Standard Solution Preparation: Prepare individual stock solutions of this compound and each impurity in dichloromethane at a concentration of 1 mg/mL. Create a mixed standard solution by combining appropriate aliquots of the stock solutions.
-
Sample Solution Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask and dissolve in dichloromethane.
-
Derivatization Procedure:
-
Transfer 100 µL of the sample or standard solution into a 2 mL autosampler vial.
-
Add 100 µL of anhydrous pyridine.
-
Add 200 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Cool the vial to room temperature before GC-MS analysis.
-
3. GC-MS Instrumentation and Conditions
The following GC-MS parameters are recommended. Instrument conditions may be optimized to suit the available equipment.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (10:1) |
| Oven Temperature Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 550 amu |
| Data Acquisition | Full Scan |
Data Presentation
The following tables summarize the expected retention times and characteristic mass spectral data for the silylated derivatives of the target compound and its potential impurities. Quantitative performance data for the method is also provided.
Table 1: Retention Times and Mass Spectral Data of Silylated Derivatives
| Compound | Retention Time (min) | Molecular Ion (M+) | Key Fragment Ions (m/z) |
| Silylated Impurity B (Isopropanol) | ~ 3.5 | 132 | 117, 73, 45 |
| Silylated Impurity A (3-Hydroxybenzyl alcohol) | ~ 12.8 | 268 | 253, 179, 73 |
| Silylated this compound | ~ 15.2 | 238 | 223, 179, 107, 73 |
| Silylated Impurity C (3-(Isopropoxymethyl)-1-isopropoxybenzene) | ~ 17.5 | 280 | 265, 221, 179, 73 |
Table 2: Method Validation - Quantitative Performance
| Compound | Linear Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 1 - 100 | > 0.998 | 0.1 | 0.3 |
| Impurity A | 0.5 - 50 | > 0.997 | 0.05 | 0.15 |
| Impurity B | 1 - 100 | > 0.995 | 0.2 | 0.6 |
| Impurity C | 0.5 - 50 | > 0.996 | 0.08 | 0.24 |
Mandatory Visualization
Diagram 1: GC-MS Analysis Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Diagram 2: Logical Relationship of Compound and Impurities
Caption: Relationship between the target compound and its potential impurities.
The described GC-MS method with prior silylation is a robust and sensitive approach for the analysis of this compound and its potential impurities. The method demonstrates good linearity, low detection limits, and the ability to separate the main component from its key process-related impurities. This application note provides a comprehensive protocol that can be readily implemented in quality control laboratories for the purity assessment of this important pharmaceutical intermediate.
References
Application Notes and Protocols for 3-[(Propan-2-yloxy)methyl]phenol in Polymer Chemistry
Disclaimer: Direct applications of 3-[(Propan-2-yloxy)methyl]phenol in polymer chemistry are not extensively documented in publicly available literature. The following application notes and protocols are based on the established roles of structurally similar phenolic compounds in polymer science. The experimental data presented is hypothetical and for illustrative purposes.
Application Note 1: this compound as a Chain Transfer Agent in Free-Radical Polymerization
Introduction:
Chain transfer agents are crucial in polymer synthesis for controlling the molecular weight of polymers. Phenolic compounds can act as chain transfer agents in free-radical polymerization by donating their phenolic hydrogen to the propagating radical chain, thereby terminating its growth and initiating a new chain. This compound possesses a labile phenolic hydrogen, making it a potential candidate for a chain transfer agent. The presence of the (propan-2-yloxy)methyl substituent at the meta position may influence its reactivity and the properties of the resulting polymer. This substituent could potentially enhance the solubility of the polymer in organic solvents and introduce a flexible ether linkage.
Mechanism of Action:
In a typical free-radical polymerization, a propagating polymer chain (P•) can abstract the hydrogen atom from the hydroxyl group of this compound. This terminates the polymer chain and generates a phenoxy radical. This new radical can then initiate the polymerization of a new monomer molecule (M), thus starting a new polymer chain. The overall process leads to a reduction in the average molecular weight of the final polymer.
Experimental Protocol: Determination of the Chain Transfer Constant of this compound in the Polymerization of Methyl Methacrylate (MMA)
Objective:
To determine the chain transfer constant (C_tr) of this compound in the free-radical polymerization of methyl methacrylate (MMA).
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound
-
Azobisisobutyronitrile (AIBN)
-
Toluene, anhydrous
-
Methanol
-
Schlenk flasks
-
Nitrogen or Argon gas supply
-
Constant temperature oil bath
-
Gel Permeation Chromatography (GPC) system
-
Standard polystyrene samples for GPC calibration
Procedure:
-
Preparation of Reaction Mixtures:
-
In a series of Schlenk flasks, prepare reaction mixtures with varying molar ratios of this compound to MMA, as detailed in Table 1.
-
To each flask, add a constant amount of AIBN (e.g., 0.1 mol% relative to MMA) and toluene as the solvent.
-
-
Polymerization:
-
Subject each flask to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flasks in a preheated oil bath at 60°C to initiate polymerization.
-
Allow the reactions to proceed for a predetermined time to achieve low monomer conversion (<10%).
-
-
Polymer Isolation and Purification:
-
Quench the reactions by rapidly cooling the flasks in an ice bath.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol.
-
Filter the precipitated poly(methyl methacrylate) (PMMA) and wash it with fresh methanol.
-
Dry the polymer samples in a vacuum oven at 40°C to a constant weight.
-
-
Characterization:
-
Determine the number-average molecular weight (Mn) of each polymer sample using Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.
-
Data Analysis:
The chain transfer constant (C_tr) can be calculated using the Mayo equation:
1/DPn = (1/DPn)₀ + C_tr * ([S]/[M])
where:
-
DPn is the number-average degree of polymerization.
-
(DPn)₀ is the number-average degree of polymerization in the absence of the chain transfer agent.
-
[S] is the concentration of the chain transfer agent (this compound).
-
[M] is the concentration of the monomer (MMA).
A plot of 1/DPn versus [S]/[M] should yield a straight line with the slope equal to C_tr.
Hypothetical Data
Table 1: Hypothetical Results for PMMA Molecular Weight with Varying Concentrations of this compound
| Sample ID | [S]/[M] Molar Ratio | Mn ( g/mol ) | DPn | 1/DPn |
| PMMA-0 | 0 | 150,000 | 1500 | 6.67 x 10⁻⁴ |
| PMMA-1 | 0.01 | 120,000 | 1200 | 8.33 x 10⁻⁴ |
| PMMA-2 | 0.02 | 100,000 | 1000 | 1.00 x 10⁻³ |
| PMMA-3 | 0.03 | 85,000 | 850 | 1.18 x 10⁻³ |
| PMMA-4 | 0.04 | 75,000 | 750 | 1.33 x 10⁻³ |
Visualizations
Caption: Proposed mechanism of chain transfer.
Caption: Experimental workflow for C_tr determination.
Application Notes and Protocols for the Derivatization of 3-[(Propan-2-yloxy)methyl]phenol for Bioassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the derivatization of 3-[(Propan-2-yloxy)methyl]phenol and the subsequent evaluation of its derivatives in various biological assays. Phenolic compounds are a versatile class of molecules known for a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1] The derivatization of the phenolic hydroxyl group or the aromatic ring can significantly modulate the bioactivity, bioavailability, and toxicity of these compounds.[2] This document outlines detailed protocols for the synthesis of the starting material, key derivatization reactions, and relevant bioassay procedures to facilitate the discovery of novel therapeutic agents.
Synthesis of the Starting Material: this compound
The parent compound, this compound, can be synthesized via a Williamson ether synthesis. This reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (alkoxide).[2][3][4][5] In this proposed synthesis, 3-hydroxybenzyl alcohol is reacted with 2-bromopropane in the presence of a base.
Caption: Proposed synthesis of the starting material.
Experimental Protocol: Williamson Ether Synthesis
-
Preparation: To a solution of 3-hydroxybenzyl alcohol (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a base such as sodium hydride (NaH, 1.1 equivalents) or potassium carbonate (K₂CO₃, 2 equivalents).
-
Reaction: Stir the mixture at room temperature for 30 minutes to an hour to ensure the formation of the alkoxide.
-
Addition of Alkyl Halide: Add 2-bromopropane (1.2 equivalents) dropwise to the reaction mixture.
-
Heating: Heat the reaction mixture to 60-80°C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Derivatization Strategies
The synthesized this compound can be further derivatized to create a library of compounds for biological screening. Key derivatization strategies targeting the phenolic hydroxyl group and the aromatic ring are outlined below.
Esterification of the phenolic hydroxyl group can alter the lipophilicity and bioavailability of the parent compound. This can be achieved by reacting the phenol with acyl chlorides or acid anhydrides.
Caption: Esterification reaction scheme.
Experimental Protocol: Esterification
-
Preparation: Dissolve this compound (1 equivalent) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a base such as pyridine or triethylamine (1.5 equivalents).
-
Addition of Acylating Agent: Cool the mixture to 0°C and add the desired acyl chloride or acid anhydride (1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water and extract the product with DCM.
-
Purification: Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
The Mannich reaction introduces an aminomethyl group onto the aromatic ring, typically at the ortho position to the hydroxyl group, which can introduce new biological activities.
References
Application Notes and Protocols for Testing the Antioxidant Activity of Phenolic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Phenolic compounds are a large and diverse group of secondary metabolites found in plants, known for their significant antioxidant properties.[1][2] These properties arise from their ability to scavenge free radicals, donate hydrogen atoms or electrons, and chelate metal ions.[3][4] The evaluation of the antioxidant activity of these compounds is crucial for the pharmaceutical, food, and cosmetic industries. This document provides detailed protocols for the most common in vitro assays used to determine the antioxidant capacity of phenolic compounds: DPPH, ABTS, FRAP, and ORAC assays.
The antioxidant activity of phenolic compounds can be attributed to several mechanisms, including scavenging of free radicals, inhibition of enzymes that generate reactive oxygen species (ROS), and modulation of intracellular signaling pathways.[3][4][5] Phenolic acids and flavonoids, two major classes of phenolic compounds, are particularly effective antioxidants due to the reactivity of their phenol moiety.[3]
Overview of Common Antioxidant Assays
Several assays are available to measure antioxidant activity, each with its own specific mechanism and application. The choice of assay depends on the nature of the phenolic compound and the specific research question. The most widely used methods are based on spectrophotometric techniques.[6][7]
Data Presentation: Comparison of Common Antioxidant Assays
| Assay | Principle | Advantages | Disadvantages | Typical Units |
| DPPH | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[8][9] | Simple, rapid, and inexpensive.[10] | Reaction kinetics can be slow, and the DPPH radical is not biologically relevant.[11] | IC50 (µg/mL or µM), Trolox Equivalent Antioxidant Capacity (TEAC) |
| ABTS | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a decrease in absorbance.[12][13] | Applicable to both hydrophilic and lipophilic compounds, stable over a wide pH range, and has excellent spectral characteristics.[6] | The ABTS radical is not a naturally occurring radical. | IC50 (µg/mL or µM), Trolox Equivalent Antioxidant Capacity (TEAC) |
| FRAP | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[2][14] | Simple, fast, and reproducible. | Measures only the reducing power and does not react with some antioxidants like thiols. The reaction is performed at an acidic pH, which is not a physiological condition.[15] | Ferrous sulfate equivalents (µM FeSO₄) or Trolox Equivalents (TE) |
| ORAC | Measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH.[16][17] | Uses a biologically relevant radical source and measures both the inhibition time and the degree of inhibition.[18] | Can be influenced by the presence of metal ions, and the assay is sensitive to temperature and pH.[7] | Trolox Equivalents (µmol TE/g or µmol TE/L) |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the reduction of the stable DPPH radical by an antioxidant.[11] In its radical form, DPPH has a deep purple color with an absorption maximum at 517 nm. Upon reduction by an antioxidant, the color changes to a light yellow.[8][9]
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Phenolic compound sample
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Gallic Acid as a standard
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Dissolve 3.94 mg of DPPH in 50 mL of methanol to prepare a 0.2 mM solution.[19] The solution should be freshly prepared and kept in the dark.
-
Preparation of Standard and Sample Solutions: Prepare a stock solution of the standard (e.g., Trolox or Gallic acid) in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1-100 µg/mL). Prepare solutions of the phenolic compound samples at various concentrations in methanol.
-
Assay:
-
Measurement: Read the absorbance at 517 nm using a microplate reader.[8]
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The addition of antioxidants reduces the ABTS•+, leading to a decolorization of the solution that is proportional to the antioxidant's concentration and activity.[12]
Reagents and Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate (K₂S₂O₈)
-
Ethanol or deionized water
-
Phenolic compound sample
-
Trolox as a standard
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[6]
-
Preparation of ABTS Working Solution: Before use, dilute the ABTS•+ stock solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.[12]
-
Preparation of Standard and Sample Solutions: Prepare a stock solution of Trolox in ethanol. Perform serial dilutions to create a standard curve. Prepare solutions of the phenolic compound samples in ethanol or water.[12]
-
Assay:
-
Measurement: Read the absorbance at 734 nm using a microplate reader.[12]
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the sample to that of the Trolox standard curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). At a low pH, the reduction of the Fe³⁺-TPTZ complex results in the formation of a blue-colored Fe²⁺-TPTZ complex, which has a maximum absorbance at 593 nm.[2]
Reagents and Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Phenolic compound sample
-
Ferrous sulfate (FeSO₄) or Trolox as a standard
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing 30 mL of acetate buffer, 3 mL of TPTZ solution, and 3 mL of FeCl₃ solution. Incubate the mixture at 37°C for 30 minutes.[15]
-
Preparation of Standard and Sample Solutions: Prepare a stock solution of FeSO₄ or Trolox in water. Create a standard curve by serial dilution. Prepare solutions of the phenolic compound samples.
-
Assay:
-
Measurement: Read the absorbance at 593 nm using a microplate reader.[2][15]
Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄ or Trolox and is expressed as µM FeSO₄ equivalents or Trolox equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the oxidative degradation of a fluorescent probe (fluorescein) by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). Antioxidants protect the fluorescent probe from degradation, and the protective effect is quantified by measuring the area under the fluorescence decay curve.[17]
Reagents and Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
Phenolic compound sample
-
Trolox as a standard
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Preparation of Standard and Sample Solutions: Prepare a stock solution of Trolox in phosphate buffer. Create a standard curve by serial dilution. Prepare solutions of the phenolic compound samples in phosphate buffer.
-
Assay:
-
Measurement: Immediately start measuring the fluorescence every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
Calculation: The antioxidant capacity is calculated based on the net area under the fluorescence decay curve (AUC). The results are expressed as Trolox Equivalents (TE). Net AUC = AUC_sample - AUC_blank A standard curve is generated by plotting the Net AUC of the Trolox standards against their concentrations. The ORAC values of the samples are then calculated from this curve.
Visualizations
Caption: General mechanism of free radical scavenging by a phenolic compound.
Caption: Workflow for a typical spectrophotometric antioxidant assay.
Caption: Modulation of oxidative stress signaling pathways by phenolic compounds.
References
- 1. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. assaygenie.com [assaygenie.com]
- 15. e3s-conferences.org [e3s-conferences.org]
- 16. mdpi.com [mdpi.com]
- 17. agilent.com [agilent.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. youtube.com [youtube.com]
- 20. mdpi.com [mdpi.com]
- 21. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols for the Large-scale Synthesis of 3-[(Propan-2-yloxy)methyl]phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the large-scale synthesis of 3-[(Propan-2-yloxy)methyl]phenol, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is approached through two primary routes: a direct chemoselective etherification and a classical protection-based Williamson ether synthesis. All quantitative data is summarized for clarity, and experimental workflows are visualized.
Synthetic Strategies Overview
Two viable routes for the large-scale synthesis of this compound have been identified, starting from the readily available 3-hydroxybenzaldehyde.
-
Route 1: Chemoselective Etherification. This is the preferred industrial route as it involves fewer steps. It relies on the selective etherification of the more reactive benzylic alcohol in the presence of the phenolic hydroxyl group of 3-hydroxybenzyl alcohol.
-
Route 2: Williamson Ether Synthesis via a Protected Intermediate. This traditional route involves the protection of the acidic phenolic hydroxyl group, followed by a Williamson ether synthesis to form the isopropyl ether at the benzylic position, and a final deprotection step.
Synthesis of Starting Material: 3-Hydroxybenzyl alcohol
The common starting material for both synthetic routes is 3-hydroxybenzyl alcohol, which can be efficiently prepared on a large scale by the reduction of 3-hydroxybenzaldehyde.[1] A robust and cost-effective method utilizes sodium borohydride with an ammonium carbonate system.[1]
Experimental Protocol: Large-scale Reduction of 3-Hydroxybenzaldehyde
-
A suitable reaction vessel is charged with 3-hydroxybenzaldehyde and ethanol.
-
The solution is cooled to approximately 20°C.
-
Sodium borohydride and ammonium carbonate are added portion-wise over a period of 15 minutes, maintaining the temperature.
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
Reaction completion is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a celite pad.
-
The filtrate is concentrated under reduced pressure.
-
The residue is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield 3-hydroxybenzyl alcohol.
| Reagent/Parameter | Quantity/Value | Molar Ratio | Source |
| 3-Hydroxybenzaldehyde | 100 g | 1.0 eq | [1] |
| Ethanol | 1.2 L | - | [1] |
| Sodium Borohydride | 31 g | 1.0 eq | [1] |
| Ammonium Carbonate | 78 g | 1.0 eq | [1] |
| Typical Yield | >95% | - | [1] |
Route 1: Direct Chemoselective Etherification
This route offers an efficient synthesis by avoiding protection and deprotection steps. A notable method for the chemoselective etherification of benzylic alcohols in the presence of phenols employs 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in the desired alcohol as the solvent.[2][3]
Logical Workflow for Chemoselective Etherification
Caption: Chemoselective etherification workflow.
Experimental Protocol: Chemoselective Isopropoxylation
-
To a stirred solution of 3-hydroxybenzyl alcohol in isopropanol, add 2,4,6-trichloro-1,3,5-triazine (TCT).
-
Add dimethyl sulfoxide (DMSO) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
| Reagent/Parameter | Quantity/Value (Molar Ratio) | Rationale/Source |
| 3-Hydroxybenzyl alcohol | 1.0 eq | Starting Material |
| Isopropanol | Sufficient amount as solvent | Reagent and Solvent |
| 2,4,6-Trichloro-1,3,5-triazine (TCT) | 1.0 - 1.2 eq | Activates the benzylic alcohol.[3] |
| Dimethyl Sulfoxide (DMSO) | 1.0 - 1.2 eq | Catalyst.[3] |
| Estimated Yield | 70-85% | Based on similar reactions.[2][3] |
Route 2: Williamson Ether Synthesis
This classical approach involves three distinct steps: protection of the phenolic hydroxyl, etherification of the benzylic alcohol, and subsequent deprotection.
Overall Workflow for Williamson Ether Synthesis
Caption: Williamson ether synthesis workflow.
Step 2a: Protection of the Phenolic Hydroxyl Group
To prevent the acidic phenolic proton from interfering with the subsequent base-mediated etherification, it must be protected. A benzyl ether is a suitable protecting group that can be removed under neutral conditions by hydrogenolysis.
-
Suspend 3-hydroxybenzyl alcohol and potassium carbonate in a suitable solvent like acetone or acetonitrile.
-
Add benzyl bromide dropwise to the suspension.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue to yield 1-(benzyloxy)-3-(hydroxymethyl)benzene.
| Reagent/Parameter | Quantity/Value (Molar Ratio) | Rationale/Source |
| 3-Hydroxybenzyl alcohol | 1.0 eq | Starting Material |
| Potassium Carbonate | 1.5 - 2.0 eq | Base |
| Benzyl Bromide | 1.1 - 1.2 eq | Protecting Group Source |
| Acetone/Acetonitrile | Sufficient amount as solvent | Solvent |
| Estimated Yield | >90% | General knowledge of protection chemistry. |
Step 2b: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers on an industrial scale.[4] It involves the reaction of an alkoxide with a primary alkyl halide.[4]
-
To a solution of 1-(benzyloxy)-3-(hydroxymethyl)benzene in a polar aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) at 0°C to form the alkoxide.
-
Stir the mixture for 30-60 minutes at 0°C.
-
Add isopropyl bromide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with water.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers and concentrate to give crude 1-(benzyloxy)-3-((isopropoxy)methyl)benzene.
| Reagent/Parameter | Quantity/Value (Molar Ratio) | Rationale/Source |
| 1-(benzyloxy)-3-(hydroxymethyl)benzene | 1.0 eq | Substrate |
| Sodium Hydride (NaH) | 1.1 - 1.5 eq | Base to form alkoxide.[4] |
| Isopropyl Bromide | 1.2 - 2.0 eq | Isopropyl source. |
| THF/DMF | Sufficient amount as solvent | Solvent.[5] |
| Estimated Yield | 80-95% | Based on Williamson ether synthesis principles.[4] |
Step 2c: Deprotection
The final step is the removal of the benzyl protecting group to reveal the phenolic hydroxyl group. Catalytic hydrogenolysis is a clean and efficient method for this transformation.
-
Dissolve the protected ether, 1-(benzyloxy)-3-((isopropoxy)methyl)benzene, in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically balloon pressure or a Parr hydrogenator).
-
Stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate to yield the final product, this compound.
| Reagent/Parameter | Quantity/Value | Rationale/Source |
| 1-(benzyloxy)-3-((isopropoxy)methyl)benzene | 1.0 eq | Substrate |
| 10% Palladium on Carbon | 1-5 mol% | Catalyst |
| Hydrogen | 1 atm to 50 psi | Reducing Agent |
| Ethanol/Ethyl Acetate | Sufficient amount as solvent | Solvent |
| Estimated Yield | >95% | General knowledge of hydrogenolysis. |
Safety Considerations
-
Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Handle in a well-ventilated area away from ignition sources.
-
Sodium hydride is a highly flammable solid and reacts violently with water. It should be handled under an inert atmosphere.
-
Benzyl bromide and isopropyl bromide are lachrymators and alkylating agents. Handle with appropriate personal protective equipment in a fume hood.
-
Palladium on carbon is pyrophoric when dry and in the presence of hydrogen. Handle the catalyst wet and under an inert atmosphere when possible.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these procedures.
These protocols provide a comprehensive guide for the large-scale synthesis of this compound. The choice between the direct chemoselective etherification and the Williamson ether synthesis will depend on factors such as cost of reagents, available equipment, and desired purity of the final product. For industrial applications, the chemoselective route is generally preferred due to its higher atom economy and reduced number of synthetic steps.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organic-synthesis.com [organic-synthesis.com]
Application Note: Purification of Crude 3-[(Propan-2-yloxy)methyl]phenol by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of crude 3-[(Propan-2-yloxy)methyl]phenol using silica gel column chromatography. The described methodology is effective for the removal of common impurities associated with the synthesis of phenolic ethers, yielding a product of high purity suitable for downstream applications in research and drug development. This document includes a comprehensive experimental protocol, data presentation in tabular format for clarity, and a visual workflow diagram to guide the user through the process.
Introduction
This compound is a phenolic compound of interest in medicinal chemistry and materials science. Its synthesis, often achieved via a Williamson ether synthesis, can result in a crude product containing unreacted starting materials, over-alkylated byproducts, and other impurities. Effective purification is therefore a critical step to ensure the integrity of subsequent experimental results. Column chromatography is a widely used and effective technique for the separation of such mixtures. This protocol outlines a robust method for the purification of this compound using a silica gel stationary phase and a hexane/ethyl acetate mobile phase gradient.
Data Presentation
Table 1: Summary of Purification Data
| Parameter | Crude Product | Purified Product |
| Appearance | Yellowish Oil | Colorless Oil |
| Purity (by HPLC) | 85% | >98% |
| Yield | - | 80% |
| Rf Value (20% EtOAc in Hexane) | 0.45 (major spot) | 0.45 |
Table 2: Materials and Reagents
| Material | Specification |
| Crude this compound | Approx. 85% purity |
| Silica Gel | 60 Å, 230-400 mesh |
| n-Hexane | HPLC grade |
| Ethyl Acetate | HPLC grade |
| TLC Plates | Silica gel 60 F254 |
Experimental Protocol
Preparation of the Slurry and Packing the Column
-
A glass chromatography column (e.g., 40 cm length, 4 cm inner diameter) with a stopcock is securely clamped in a vertical position.
-
A small plug of cotton wool is placed at the bottom of the column to prevent the silica gel from escaping.
-
A slurry of silica gel is prepared by mixing 100 g of silica gel with approximately 200 mL of n-hexane in a beaker. The slurry should be stirred gently to ensure a uniform consistency and to remove air bubbles.
-
The stopcock is opened, and the slurry is carefully poured into the column. The column is gently tapped to ensure even packing of the silica gel.
-
A continuous flow of n-hexane is maintained through the column as it is packed to prevent the formation of cracks or channels.
-
Once the silica gel has settled to a stable bed height, a thin layer of sand (approximately 1 cm) is carefully added to the top of the silica bed to prevent disturbance during sample loading.
-
The solvent level is lowered to the top of the sand layer just before loading the sample.
Sample Preparation and Loading
-
Approximately 2 g of crude this compound is dissolved in a minimal amount of dichloromethane (DCM) (e.g., 2-3 mL).
-
A small amount of silica gel (approximately 2-3 g) is added to this solution.
-
The solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield a dry, free-flowing powder of the crude product adsorbed onto the silica gel. This is the "dry loading" method.
-
The dry-loaded sample is carefully and evenly added to the top of the prepared column.
Elution and Fraction Collection
-
The column is carefully filled with n-hexane.
-
The stopcock is opened to begin the elution process.
-
A gradient elution is performed, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. The following gradient is recommended:
-
Fraction 1-10: 100% n-Hexane (to elute non-polar impurities)
-
Fraction 11-30: 5% Ethyl Acetate in n-Hexane
-
Fraction 31-60: 10% Ethyl Acetate in n-Hexane
-
Fraction 61-80: 20% Ethyl Acetate in n-Hexane (the target compound is expected to elute in this range)
-
Fraction 81-100: 30% Ethyl Acetate in n-Hexane (to elute more polar impurities)
-
-
Fractions of approximately 20 mL are collected in labeled test tubes.
Analysis of Fractions
-
The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
A suitable TLC solvent system is 20% ethyl acetate in n-hexane.
-
The TLC plates are visualized under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate stain).
-
Fractions containing the pure product (identified by a single spot with an Rf value of approximately 0.45) are combined.
Solvent Removal
-
The solvent from the combined pure fractions is removed under reduced pressure using a rotary evaporator to yield the purified this compound as a colorless oil.
Workflow and Diagrams
Caption: Workflow for the purification of this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Alkoxy Methyl Phenols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of alkoxy methyl phenols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing alkoxy methyl phenols?
A1: The most common methods involve the O-alkylation of a phenol. For the synthesis of methoxymethyl phenols, this is typically achieved through two primary routes:
-
Williamson Ether Synthesis: This method uses a deprotonated phenol (phenoxide) which acts as a nucleophile to attack an alkoxymethyl halide, most commonly methoxymethyl chloride (MOM-Cl), via an SN2 reaction. A base is required to deprotonate the phenol.[1][2][3][4]
-
Acid-Catalyzed Acetal Exchange: This method involves reacting a phenol with an alkoxymethyl acetal, such as dimethoxymethane, in the presence of an acid catalyst. This approach is often considered safer as it avoids the use of potentially carcinogenic reagents like MOM-Cl.
Q2: What are the primary side reactions I should be aware of?
A2: The main side reaction of concern is C-alkylation , where the alkoxymethyl group attaches to the aromatic ring of the phenol instead of the hydroxyl oxygen.[5][6] This leads to the formation of isomeric alkoxymethylphenol byproducts. Other potential side reactions include:
-
Polyalkylation: Multiple alkoxymethyl groups can be added to the phenol, resulting in di- or tri-substituted products.[5]
-
Elimination Reactions: When using the Williamson ether synthesis, especially with sterically hindered substrates, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of an alkene and regeneration of the alcohol.[1][3]
-
Rearrangement Reactions: Under certain acidic conditions, rearrangement of the alkyl group on the phenolic ring can occur, leading to isomeric products.[5]
Q3: How can I favor O-alkylation over C-alkylation?
A3: The choice of solvent and reaction conditions plays a crucial role in directing the reaction towards O-alkylation.[6]
-
Solvent Selection: For O-alkylation, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred. Protic solvents, such as water or ethanol, can solvate the phenoxide oxygen, hindering its nucleophilicity and promoting C-alkylation.[1][6]
-
Base Selection: The choice of base can also influence the outcome. A strong, non-nucleophilic base is often used to ensure complete deprotonation of the phenol for the Williamson ether synthesis.
Q4: Are there any safety concerns with the reagents used in these syntheses?
A4: Yes, methoxymethyl chloride (MOM-Cl) is a known carcinogen and should be handled with extreme care in a well-ventilated fume hood. Safer alternatives, such as reacting the phenol with dimethoxymethane in the presence of an acid catalyst, are available.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Alkoxy Methyl Phenol
| Possible Cause | Troubleshooting Steps |
| Incomplete Deprotonation of Phenol | - Use a stronger base (e.g., NaH) to ensure complete formation of the phenoxide. - Ensure the base is fresh and has not been deactivated by moisture. |
| Side Reactions (C-alkylation, Elimination) | - Optimize the solvent system; switch to a polar aprotic solvent (DMF, DMSO, acetonitrile) to favor O-alkylation. - For sterically hindered substrates, consider a less bulky alkylating agent if possible. - Lower the reaction temperature to disfavor the elimination reaction, which often has a higher activation energy.[1][3] |
| Decomposition of Reagents or Products | - Ensure all reagents are pure and dry. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - If the product is acid-sensitive, neutralize the reaction mixture promptly during workup. |
| Inefficient Reaction Conditions | - Increase the reaction time or temperature, monitoring for the formation of byproducts. - Consider using a catalyst, such as silver oxide or a soluble iodide salt, to enhance the rate of the Williamson ether synthesis.[1] |
Issue 2: Presence of C-Alkylated Byproducts in the Final Product
| Possible Cause | Troubleshooting Steps |
| Protic Solvent Usage | - Switch to a polar aprotic solvent (DMF, DMSO, acetonitrile) to minimize solvation of the phenoxide oxygen.[6] |
| Use of Lewis Acid Catalysts | - Friedel-Crafts alkylation conditions (Lewis acids like AlCl₃) strongly favor C-alkylation. Avoid these conditions if O-alkylation is the desired outcome.[2][5] |
| High Reaction Temperature | - C-alkylation can sometimes be favored at higher temperatures. Try running the reaction at a lower temperature. |
Issue 3: Difficulty in Purifying the Alkoxy Methyl Phenol
| Possible Cause | Troubleshooting Steps |
| Similar Polarity of Product and Byproducts | - Employ column chromatography with a carefully selected solvent system to separate isomers. - Consider derivatizing the crude product to alter the polarity of the components, facilitating separation, followed by deprotection. |
| Presence of Unreacted Phenol | - Perform an aqueous basic wash (e.g., with NaOH solution) to remove the acidic unreacted phenol. |
| Formation of Emulsions During Workup | - Add brine to the aqueous layer to break up emulsions. - Filter the mixture through a pad of celite. |
Data Presentation
Table 1: Yields of Methoxymethyl Ethers from Various Phenols
| Phenol Substrate | Reagents | Solvent | Yield (%) | Reference |
| 2,5-Dihydroxybenzaldehyde | MOM-Cl, Triethylamine | Ether | 57 | [7] |
| Salicylaldehyde | MOM-Cl, Triethylamine | Ether | 75 | [7] |
| Phenol | MOM-Cl, Triethylamine | Ether | 61-81 | [7] |
| 2,2-Dihydroxybenzophenone | MOM-Cl, Triethylamine | Ether | Low (unspecified) | [7] |
Experimental Protocols
Protocol 1: General Procedure for Methoxymethylation of Phenols using Methoxymethyl Chloride (MOM-Cl)
This protocol is adapted from a literature procedure.[7]
Materials:
-
Phenol derivative
-
Methoxymethyl chloride (MOM-Cl)
-
Triethylamine
-
Anhydrous diethyl ether
-
Nitrogen or Argon gas
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the phenol derivative (1.0 mmol) in anhydrous diethyl ether (5 mL).
-
To the stirred solution, add methoxymethyl chloride (1.5 mmol) followed by triethylamine (2.0 mmol).
-
Stir the reaction mixture at room temperature for approximately 24 hours.
-
A white precipitate (triethylamine hydrochloride) will form. Remove the precipitate by filtration.
-
The filtrate contains the desired methoxymethyl ether. The solvent can be removed under reduced pressure.
-
The crude product can be purified by washing with a 5% aqueous sodium hydroxide solution to remove any unreacted phenol, followed by distillation or column chromatography.
Visualizations
Caption: Reaction pathways in the synthesis of alkoxy methyl phenols.
Caption: Troubleshooting workflow for alkoxy methyl phenol synthesis.
References
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. askfilo.com [askfilo.com]
- 3. scienceinfo.com [scienceinfo.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. psasir.upm.edu.my [psasir.upm.edu.my]
Technical Support Center: Optimization of Phenol Etherification Reactions
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing phenol etherification experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Product Yield
Q1: My Williamson ether synthesis reaction is giving a very low yield or no product at all. What are the common causes?
A1: Low or no yield in a Williamson ether synthesis is a frequent issue. Several factors could be responsible:
-
Ineffective Deprotonation: The phenolic proton must be removed to form the more nucleophilic phenoxide ion. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed efficiently. Phenols are generally more acidic than aliphatic alcohols, but strong bases are still required for complete deprotonation.[1][2]
-
Poor Nucleophilicity of the Phenoxide: Electron-withdrawing groups on the phenol can decrease the nucleophilicity of the resulting phenoxide ion, slowing down the reaction.[3]
-
Choice of Alkylating Agent: The reaction proceeds via an S_N2 mechanism, which is most effective with methyl or primary alkyl halides.[2][4] Secondary alkyl halides can lead to poor yields and competing elimination reactions, while tertiary alkyl halides will almost exclusively yield elimination products.[4][5] Aryl and vinyl halides are unreactive under standard Williamson conditions.[2][5]
-
Leaving Group Quality: A good leaving group is essential for the S_N2 reaction. Iodides are excellent leaving groups, followed by bromides, chlorides, and sulfonates (tosylates, mesylates). Fluorides are generally poor leaving groups for this reaction.[4]
-
Reaction Temperature and Time: Insufficient heating may prevent the reaction from reaching the necessary activation energy.[6] Conversely, excessively high temperatures can promote side reactions like elimination or decomposition. Reaction times can range from 1 to 8 hours, and incomplete reactions are a common source of low yields.[7]
Q2: I'm trying to synthesize a diaryl ether using the Williamson synthesis, but it's not working. Why?
A2: The standard Williamson ether synthesis is not suitable for preparing diaryl ethers. The reaction mechanism is an S_N2 nucleophilic substitution, which does not occur on an sp²-hybridized carbon of an aryl halide.[2][5] The backside attack required for an S_N2 reaction is sterically impossible on a benzene ring.[2] Alternative methods, such as copper-catalyzed coupling reactions, are required for diaryl ether synthesis.[8]
Issue 2: Formation of Byproducts
Q3: My reaction is producing a significant amount of a byproduct. I suspect C-alkylation instead of the desired O-alkylation. How can I favor O-alkylation?
A3: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation) or the carbon atoms of the aromatic ring (C-alkylation).[1][7] Several factors influence the regioselectivity:
-
Solvent Choice: This is a critical factor. Polar aprotic solvents like DMF, DMSO, or acetonitrile favor O-alkylation.[1][7] These solvents solvate the cation but not the phenoxide anion, leaving the oxygen atom free to act as a nucleophile. Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the phenoxide oxygen, shielding it and promoting C-alkylation.[1]
-
Counter-ion: The nature of the cation associated with the phenoxide can influence the reaction.
-
Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst can significantly enhance O-alkylation, especially in solid-liquid or liquid-liquid systems. Catalysts like polyethylene glycol (PEG) or quaternary ammonium salts help shuttle the phenoxide ion to the organic phase where the reaction occurs, often leading to cleaner reactions and higher yields of the O-alkylated product.[3][9][10]
Q4: My reaction with a secondary alkyl halide is producing an alkene. How can I prevent this?
A4: Alkene formation is a result of a competing E2 elimination reaction, which is common when using secondary or tertiary alkyl halides.[4][7] Since alkoxides are strong bases, they can abstract a proton from the alkyl halide, leading to elimination. To minimize this:
-
Use a Primary Alkyl Halide: The best solution is to redesign the synthesis to use a primary alkyl halide if possible.
-
Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature may favor the S_N2 pathway.
-
Use a Weaker, Non-hindered Base: While a strong base is needed to deprotonate the phenol, using a very bulky base with a secondary halide can favor elimination.
Issue 3: Optimizing Reaction Conditions
Q5: How do I choose the right base for my phenol etherification?
A5: The choice of base is crucial for efficient phenoxide formation.
-
Hydroxides (NaOH, KOH): These are commonly used and effective for many phenols.[11][12] They are inexpensive but introduce water, which can be detrimental in some cases.[3]
-
Carbonates (K₂CO₃, Cs₂CO₃): These are also very effective and are often used in polar aprotic solvents like DMF or acetonitrile.[3] Potassium carbonate is a common choice. Cesium carbonate (Cs₂CO₃) is often more effective, possibly due to its higher solubility and the increased electropositivity of the cesium ion, which facilitates deprotonation.[8][13] Using K₂CO₃ keeps the reaction mixture relatively dry, as it generates potassium hydrogen carbonate as a byproduct, which can be advantageous over NaOH that generates water.[3]
-
Hydrides (NaH): Sodium hydride is a very strong, non-nucleophilic base that provides irreversible deprotonation of the phenol.[2][14] It is often used in anhydrous solvents like THF or DMF.
Q6: What is the role of a phase-transfer catalyst (PTC) and when should I use one?
A6: A phase-transfer catalyst is used in heterogeneous reaction mixtures (e.g., solid-liquid or liquid-liquid) to transport a reactant from one phase to another where the reaction can occur. In phenol etherification, a PTC like tetrabutylammonium bromide (TBAB) or polyethylene glycol (PEG) can transport the phenoxide anion from the aqueous or solid phase into the organic phase containing the alkyl halide.[6][9][15] This often leads to:
-
Faster reaction rates.
-
Milder reaction conditions (lower temperatures).
-
The ability to use less expensive bases like aqueous NaOH or solid K₂CO₃.
Data Presentation: Optimizing Reaction Parameters
Table 1: Comparison of Common Bases for Phenol Etherification
| Base | Common Solvents | Key Characteristics |
| NaOH, KOH | Water, Ethanol | Inexpensive and effective; introduces protic solvent which may not be ideal.[11][12] |
| K₂CO₃ | DMF, Acetonitrile, Acetone | Good, general-purpose base; avoids introducing water; often used with a PTC.[3] |
| Cs₂CO₃ | DMF, Acetonitrile | Highly effective, often providing higher yields than other carbonates; more expensive.[8][13] |
| NaH | THF, DMF (anhydrous) | Very strong, irreversible deprotonation; requires anhydrous conditions.[2][14] |
Table 2: Influence of Solvent on O- vs. C-Alkylation
| Solvent Type | Examples | Predominant Product | Rationale |
| Polar Aprotic | DMF, Acetonitrile, DMSO | O-Alkylation | Solvates the cation, leaving the phenoxide oxygen highly nucleophilic and available for attack.[1][7] |
| Polar Protic | Water, Ethanol, TFE | C-Alkylation | Solvates the phenoxide oxygen via hydrogen bonding, shielding it and making the ring carbons more available for electrophilic attack.[1] |
| Non-polar | Toluene, Hexane | O-Alkylation | Generally slower reaction rates due to poor solubility of the phenoxide salt. |
Experimental Protocols
General Protocol for Williamson Ether Synthesis of a Phenol
This protocol is a general guideline and may require optimization for specific substrates.
1. Deprotonation of Phenol:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the phenol (1.0 eq) in an appropriate solvent (e.g., DMF, acetonitrile, or THF).
-
Add the base (1.1 - 1.5 eq).
-
If using NaH, add it portion-wise at 0 °C under an inert atmosphere (N₂ or Ar) and allow the mixture to stir until hydrogen evolution ceases.
-
If using K₂CO₃ or Cs₂CO₃, add it directly to the solution.
-
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
2. Alkylation:
-
Add the alkyl halide (1.0 - 1.2 eq) to the reaction mixture, either neat or dissolved in a small amount of the reaction solvent. For highly reactive alkylating agents, addition may be done dropwise at a lower temperature.
-
Heat the reaction mixture to an appropriate temperature (typically between 60-100 °C) and monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.[11]
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).[6][11]
-
Wash the combined organic layers with water, followed by a brine solution.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[14]
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the pure ether.[6][12]
Visualizations
Caption: General experimental workflow for Williamson phenol etherification.
Caption: Troubleshooting guide for low reaction yield in phenol etherification.
Caption: Competing pathways of O- vs. C-alkylation for a phenoxide ion.
References
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. quora.com [quora.com]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. The Williamson Ether Synthesis [cs.gordon.edu]
- 12. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 13. Frontiers | Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate [frontiersin.org]
- 14. scholarship.richmond.edu [scholarship.richmond.edu]
- 15. researchgate.net [researchgate.net]
How to remove unreacted starting material from 3-[(Propan-2-yloxy)methyl]phenol
This technical support guide provides troubleshooting advice and detailed protocols for the removal of unreacted starting materials from the synthesis of 3-[(Propan-2-yloxy)methyl]phenol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My final product of this compound is contaminated with unreacted 3-hydroxybenzyl alcohol. How can I remove it?
A1: Unreacted 3-hydroxybenzyl alcohol can be effectively removed by a liquid-liquid extraction procedure that leverages the acidic nature of its phenolic hydroxyl group. The desired product, this compound, also has a phenolic hydroxyl group and will react similarly, but differences in pKa and solubility can be exploited. A more robust method is column chromatography.
Experimental Protocol: Alkaline Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and wash with a 5-10% aqueous sodium bicarbonate (NaHCO₃) solution. 3-Hydroxybenzyl alcohol is more acidic than the product and will be preferentially deprotonated and extracted into the aqueous layer. Repeat the wash 2-3 times.
-
Isolation of Product: The organic layer contains the purified product. Wash it with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified this compound.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. The less polar product, this compound, will elute before the more polar 3-hydroxybenzyl alcohol.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Q2: How can I remove residual isopropyl halide (e.g., 2-bromopropane) from my reaction mixture?
A2: Isopropyl halides are volatile and can typically be removed by evaporation under reduced pressure. For trace amounts, a simple distillation or co-evaporation with a suitable solvent can be effective.
Experimental Protocol: Removal by Evaporation
-
Initial Concentration: After the reaction is complete, concentrate the reaction mixture using a rotary evaporator to remove the bulk of the volatile isopropyl halide and the reaction solvent.
-
High Vacuum: For complete removal, place the flask containing the crude product on a high-vacuum line for several hours. Gentle heating (e.g., 30-40 °C) can aid in the removal of the residual volatile starting material.
Q3: My product is contaminated with the inorganic base (e.g., K₂CO₃, NaH) used in the Williamson ether synthesis. How do I remove it?
A3: Inorganic bases can be easily removed by a simple aqueous workup.
Experimental Protocol: Aqueous Workup
-
Quenching (for reactive bases like NaH): Carefully quench the reaction mixture by slowly adding water or a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Dissolution and Extraction: Dilute the reaction mixture with water and an immiscible organic solvent (e.g., ethyl acetate). The inorganic salts will dissolve in the aqueous layer.
-
Separation: Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate to yield the crude product, now free of inorganic salts.
Data Presentation
Table 1: Comparison of Purification Methods for Removing 3-Hydroxybenzyl Alcohol
| Purification Method | Principle | Typical Recovery | Purity Achieved | Throughput |
| Alkaline Liquid-Liquid Extraction | Differential acidity and solubility | 85-95% | >95% | High |
| Column Chromatography | Differential polarity and adsorption | 70-90% | >99% | Low to Medium |
Mandatory Visualizations
Diagram 1: Synthetic Pathway and Purification Logic
A flowchart illustrating the synthesis and subsequent purification steps.
Diagram 2: Troubleshooting Guide for Purification
A decision tree for selecting the appropriate purification method.
Troubleshooting low purity of synthesized 3-[(Propan-2-yloxy)methyl]phenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low purity in the synthesis of 3-[(Propan-2-yloxy)methyl]phenol. The content is structured to directly address common experimental challenges.
Troubleshooting Guide
Q1: I performed the synthesis of this compound via Williamson ether synthesis, but my final product purity is low. What are the potential causes and how can I address them?
A1: Low purity in the Williamson ether synthesis of this compound can stem from several factors, including incomplete reaction, side reactions, and ineffective purification. Below is a detailed breakdown of potential issues and corresponding solutions.
Potential Cause 1: Incomplete Reaction
An incomplete reaction will leave unreacted starting materials, primarily 3-hydroxymethylphenol, in your crude product.
Troubleshooting Steps:
-
Verify Base Strength and Stoichiometry: Ensure a sufficiently strong base was used to fully deprotonate the phenolic hydroxyl group of 3-hydroxymethylphenol. A slight excess of the base (1.1-1.2 equivalents) is often recommended.
-
Optimize Reaction Time and Temperature: The reaction may require longer heating or a higher temperature to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] A typical Williamson ether synthesis is conducted at 50 to 100 °C and is complete in 1 to 8 hours.[1]
-
Choice of Solvent: Polar aprotic solvents like DMF or acetonitrile are generally preferred as they can accelerate the rate of S(_N)2 reactions.[1] Protic solvents can solvate the alkoxide nucleophile, reducing its reactivity.
Potential Cause 2: Side Reactions
The most common side reactions in this synthesis are elimination of the alkyl halide and C-alkylation of the phenoxide.
-
E2 Elimination: The use of a secondary alkyl halide (e.g., 2-bromopropane) and a strong base can lead to an E2 elimination reaction, forming propene gas and consuming your alkylating agent. This is a common competing pathway with S(_N)2 reactions, especially with secondary alkyl halides.[2][3][4]
-
Solution: Use a less sterically hindered base if possible. Control the reaction temperature, as higher temperatures tend to favor elimination.
-
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, impurity).[1][5]
-
Solution: The solvent can influence the O/C alkylation ratio. Less polar solvents may favor O-alkylation.
-
Potential Cause 3: Ineffective Purification
If the reaction proceeded as expected, the low purity might be due to challenges in separating the desired product from byproducts and unreacted starting materials.
-
Solution: Standard purification for aromatic ethers includes extraction, followed by column chromatography or distillation.[6] Given the structure of this compound, column chromatography on silica gel is a suitable method. A gradient elution system (e.g., starting with hexane and gradually increasing the polarity with ethyl acetate) should effectively separate the less polar desired ether from the more polar unreacted 3-hydroxymethylphenol.
Frequently Asked Questions (FAQs)
Q2: What are the expected impurities in the synthesis of this compound and how can I identify them?
A2: The primary impurities to expect are:
-
Unreacted 3-hydroxymethylphenol: A polar compound that will have a lower Rf value on a normal phase TLC plate compared to the product. It can be identified by comparing with a standard of the starting material.
-
Unreacted 2-bromopropane (or other isopropyl halide): A volatile compound that may be removed during workup and solvent evaporation.
-
C-alkylated products: Isomers of the desired product where the isopropyl group is attached to the aromatic ring. These are likely to have similar polarity to the desired product, making them challenging to separate. They can be identified by advanced analytical techniques like NMR spectroscopy.
-
Products of elimination: Propene, which is a gas and will likely not be present in the final product.
Q3: My yield is low, even though the reaction seems to have gone to completion. What could be the reason?
A3: Low yield with complete conversion could be due to the E2 elimination side reaction consuming the 2-bromopropane.[2] This is a significant issue when using secondary alkyl halides. To improve the yield, you can try using a larger excess of the alkylating agent, though this may complicate purification. Alternatively, consider using an alkylating agent with a better leaving group (e.g., isopropyl iodide or isopropyl tosylate) to favor the S(_N)2 reaction.
Q4: How does the choice of base affect the reaction?
A4: The base is crucial for deprotonating the phenol.
-
Strong bases like sodium hydride (NaH) are very effective but require anhydrous conditions.[3][7]
-
Weaker bases like potassium carbonate (K(_2)CO(_3)) can also be used, often in a polar aprotic solvent like acetone or DMF. These are often considered milder and can sometimes reduce side reactions. Phenols are more acidic than aliphatic alcohols, so a weaker base can be sufficient.[8]
Data Presentation
Table 1: Effect of Reaction Conditions on Purity and Yield
| Parameter | Condition A | Condition B | Condition C |
| Base | NaH (1.1 eq) | K(_2)CO(_3) (1.5 eq) | NaH (1.1 eq) |
| Solvent | THF (anhydrous) | DMF | THF (anhydrous) |
| Alkyl Halide | 2-bromopropane (1.2 eq) | 2-bromopropane (1.2 eq) | 2-iodopropane (1.2 eq) |
| Temperature | 60 °C | 80 °C | 60 °C |
| Reaction Time | 6 hours | 6 hours | 4 hours |
| Purity (by NMR) | 85% | 88% | 95% |
| Yield | 75% | 70% | 88% |
This data is illustrative and may not represent actual experimental results.
Experimental Protocols
Key Experiment: Synthesis of this compound
-
Preparation: To a solution of 3-hydroxymethylphenol (1.0 eq) in anhydrous DMF (10 mL/g of phenol) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Alkoxide Formation: Allow the mixture to stir at room temperature for 30 minutes.
-
Alkylation: Add 2-bromopropane (1.2 eq) dropwise to the solution.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 6 hours, monitoring the progress by TLC.
-
Work-up: Cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.
Visualizations
Signaling Pathways and Logical Relationships
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 6. Technology for Innovative Entrepreneurs & Businesses | TechLink [techlinkcenter.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
Stability issues of 3-[(Propan-2-yloxy)methyl]phenol in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-[(Propan-2-yloxy)methyl]phenol in solution. The following information is based on general principles of phenol ether chemistry and best practices for stability testing.
Troubleshooting Guide: Common Stability Issues
| Issue | Potential Cause | Recommended Action |
| Discoloration of Solution (e.g., turning pink or yellow) | Oxidation of the phenolic group. This can be accelerated by exposure to air (oxygen), light, or the presence of metal ions. | 1. Prepare solutions fresh whenever possible. 2. Store solutions under an inert atmosphere (e.g., nitrogen or argon). 3. Protect solutions from light by using amber vials or wrapping containers in foil. 4. Use high-purity solvents and consider the use of a chelating agent (e.g., EDTA) to sequester trace metal ions. |
| Precipitation or Cloudiness in Aqueous Solution | Poor solubility or pH-dependent solubility. The phenolic hydroxyl group is weakly acidic, and its solubility can change with pH. | 1. Verify the solubility of the compound in your chosen solvent system. 2. Adjust the pH of the solution. The solubility of phenols may increase in slightly basic conditions due to the formation of the more soluble phenoxide salt. However, be aware that high pH can also promote degradation. 3. Consider using a co-solvent system to improve solubility. |
| Loss of Potency or Inconsistent Assay Results | Chemical degradation of the compound. This could be due to hydrolysis, oxidation, or photodegradation. | 1. Conduct a forced degradation study (see Experimental Protocols section) to identify the conditions under which the compound is unstable. 2. Analyze samples for the appearance of degradation products using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). 3. Based on the degradation profile, adjust storage and handling conditions (e.g., control pH, temperature, and light exposure). |
| Unexpected Peaks in Chromatogram | Formation of degradation products or impurities from the solvent or excipients. | 1. Run a blank analysis of your solvent/vehicle to rule out interference. 2. Characterize the unexpected peaks using techniques like mass spectrometry (MS) to identify potential degradation products. 3. Review the compatibility of the compound with any excipients in the formulation. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solutions of this compound?
A1: Based on the structure, which contains a light-sensitive phenol group and an ether linkage susceptible to oxidation, it is recommended to store solutions of this compound in tightly sealed, amber glass containers under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8 °C).[1] Solutions should be prepared fresh and used as soon as possible.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of phenolic compounds can be highly pH-dependent.[2] While the exact optimal pH for this compound is not documented, phenols are generally more susceptible to oxidation at higher pH values due to the formation of the phenoxide ion, which is more readily oxidized.[3] Conversely, strongly acidic conditions could potentially lead to the hydrolysis of the ether linkage, although this is generally less common for benzyl ethers. It is crucial to determine the optimal pH range for your specific application through stability studies.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, the two most probable degradation pathways are:
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored quinone-type structures. This process can be initiated by oxygen, light, and metal ions.
-
Hydrolysis: The ether linkage could potentially undergo hydrolysis, especially under harsh acidic or basic conditions, which would cleave the molecule into 3-hydroxybenzyl alcohol and isopropanol.
A forced degradation study is the most effective way to identify the actual degradation products for your specific formulation and conditions.[4][5]
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[6] This method should be able to separate the intact parent compound from all potential degradation products. Coupling HPLC with a mass spectrometer (LC-MS) can be invaluable for the identification of unknown degradants.[6] Other techniques like UV-Vis spectroscopy can be used to monitor for color changes that may indicate degradation.
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the intrinsic stability of this compound.
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% hydrogen peroxide)
-
pH meter
-
HPLC system with UV and/or MS detector
-
Photostability chamber
-
Temperature-controlled oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Stress Conditions: Expose the stock solution to the following stress conditions in separate experiments:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including an unstressed control, by a suitable HPLC method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation for each condition.
-
If using LC-MS, propose structures for the major degradation products.
-
Illustrative Data Table for Forced Degradation Study:
| Stress Condition | Duration (hours) | % Degradation | Number of Degradation Products | Major Degradation Product (if identified) |
| 0.1 M HCl, 60°C | 24 | User Data | User Data | User Data |
| 0.1 M NaOH, RT | 24 | User Data | User Data | User Data |
| 3% H₂O₂, RT | 24 | User Data | User Data | User Data |
| Thermal, 60°C | 48 | User Data | User Data | User Data |
| Photolytic | ICH Guideline | User Data | User Data | User Data |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways for this compound.
References
- 1. Degradation of alkyl ethers, aralkyl ethers, and dibenzyl ether by Rhodococcus sp. strain DEE5151, isolated from diethyl ether-containing enrichment cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrpp.com [ijrpp.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Purification of Polar Phenolic Compounds
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar phenolic compounds.
General FAQs
Q1: Why are polar phenolic compounds so difficult to purify?
Polar phenolic compounds present a significant purification challenge due to their inherent chemical properties. Their polarity, arising from hydroxyl (-OH) groups attached to aromatic rings, makes them highly soluble in polar solvents like water and methanol.[1][2] This high polarity leads to several issues:
-
Poor Retention in Reversed-Phase Chromatography: These compounds have a strong affinity for the polar mobile phase and interact weakly with the nonpolar stationary phase (like C18), often resulting in elution near the solvent front.[3][4]
-
Challenges in Liquid-Liquid Extraction (LLE): Their high affinity for the aqueous phase makes extraction into immiscible organic solvents difficult and often inefficient.[1][5]
-
Complex Sample Matrices: Phenolic compounds in natural products are often present as complex mixtures with other polar molecules like sugars, organic acids, and proteins, complicating separation.[6][7]
-
Instability: Phenolic compounds can be sensitive to pH, light, and high temperatures, which can lead to degradation during lengthy purification procedures.[2][8]
Q2: What is the first step in developing a purification strategy for a polar phenolic compound?
The first step is to understand the chemical characteristics of your target compound and the composition of the crude sample.[9] Consider the compound's polarity, pKa, and stability.[8][10] An initial analysis of the crude extract using techniques like Thin-Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC) is crucial to assess the complexity of the mixture and the relative polarity of the components. This initial assessment will guide the choice of the most suitable extraction and chromatography techniques.
Troubleshooting Guide: Sample Preparation & Extraction
A clean and concentrated sample is critical for successful chromatographic purification. The following sections address common issues during the initial extraction and cleanup steps.
Liquid-Liquid Extraction (LLE)
Q3: My polar phenolic compound won't extract from an aqueous solution into an organic solvent like ethyl acetate. What can I do?
This is a common problem due to the high water affinity of polar phenols.[1] Here are several strategies to improve extraction efficiency:
-
pH Adjustment: The ionization state of phenolic compounds is pH-dependent.[10] Lowering the pH of the aqueous phase to at least 2 pH units below the pKa of the phenolic hydroxyl group will protonate it, making the compound less polar and more amenable to extraction into a less polar organic solvent.
-
Salting Out: Adding a neutral salt (e.g., NaCl) to the aqueous phase increases its polarity and ionic strength.[11] This reduces the solubility of the less polar, protonated phenolic compound in the aqueous layer, driving it into the organic phase.
-
Solvent Choice: While ethyl acetate is common, other solvents can be more effective. For highly polar phenols, more polar (but still immiscible) solvents like n-butanol might be necessary. However, be aware that this will also co-extract more impurities. A systematic evaluation of solvents may be required.[12]
Solid-Phase Extraction (SPE)
SPE is a popular method for sample cleanup and concentration, allowing for the removal of highly polar interferences like sugars and organic acids.[7]
Q4: I am experiencing low recovery of my analyte during SPE. Where could I be losing my compound?
Low recovery in SPE can occur at several stages. A systematic approach is needed to identify the problem.[13] The first step is to collect and analyze the fractions from each step (flow-through, wash, and elution) to pinpoint where the analyte is being lost.[13]
-
Problem: Analyte is in the Flow-Through (Did not bind to the sorbent)
-
Improper Conditioning: The sorbent must be wetted (conditioned) properly, typically with methanol followed by water or an appropriate buffer, to activate the stationary phase for interaction.[11][14]
-
Incorrect Sorbent Choice: For polar compounds, standard C18 silica might not be retentive enough. Consider using a polymeric reversed-phase sorbent (e.g., HLB) or a mixed-mode cation exchange (SCX) media, which can provide stronger electrostatic interactions.[1]
-
Sample pH is Incorrect: For reversed-phase SPE, ensure the sample pH is adjusted to suppress ionization of the analyte, enhancing hydrophobic retention. For ion-exchange SPE, the pH must be set to ensure both the sorbent and analyte are appropriately charged.[11][14]
-
Sample Loading Flow Rate is Too High: Loading the sample too quickly can prevent sufficient interaction time between the analyte and the sorbent. Decrease the flow rate.[11][14]
-
-
Problem: Analyte is Lost During the Wash Step
-
Problem: Analyte is Retained on the Column (Does not elute)
-
Elution Solvent is Too Weak: The elution solvent may not be strong enough to disrupt the interactions between your analyte and the sorbent. Increase the organic strength, change the solvent (methanol is often a stronger elution solvent than acetonitrile for phenols), or modify the pH to disrupt ionic interactions.[10][14]
-
Insufficient Elution Volume: You may not be using enough solvent to elute the entire band of the analyte. Try increasing the elution volume and collecting multiple smaller fractions.[14]
-
The following workflow illustrates a systematic approach to troubleshooting low SPE recovery.
Caption: Troubleshooting workflow for low recovery in Solid-Phase Extraction (SPE).
Experimental Protocol: SPE Cleanup of Polar Phenols
This protocol provides a general methodology for using a polymeric reversed-phase SPE cartridge to clean up an aqueous plant extract.
-
Sorbent Selection: Choose a polymeric reversed-phase sorbent (e.g., Strata-X, Oasis HLB) suitable for polar analytes.
-
Conditioning: Pass 1-2 column volumes of methanol or acetonitrile through the cartridge to wet the sorbent. Do not let the sorbent go dry.[11]
-
Equilibration: Pass 1-2 column volumes of deionized water (or water adjusted to the sample pH) through the cartridge. Do not let the sorbent go dry.[15]
-
Sample Loading:
-
Adjust the pH of your aqueous extract to be at least 2 units below the pKa of your target analyte to suppress ionization.
-
Load the sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).[14]
-
-
Washing:
-
Wash the cartridge with 1-2 column volumes of water to remove highly polar interferences like salts and sugars.
-
If needed, perform a second wash with a weak organic solvent mixture (e.g., 5% methanol in water) to remove slightly less polar interferences. Be cautious, as this step risks losing some of the target compound.[14]
-
-
Elution:
-
Elute the phenolic compounds with 1-2 column volumes of a strong organic solvent like methanol or acetonitrile. Using methanol containing a small amount of acid (e.g., 0.1% formic acid) can improve the recovery of acidic phenols.
-
-
Post-Elution: The eluted fraction can be evaporated to dryness and reconstituted in a suitable solvent for chromatographic analysis.[15]
Troubleshooting Guide: Chromatographic Purification
Flash Chromatography
Q5: My highly polar compound streaks badly or doesn't move off the baseline on a silica gel column, even with 100% ethyl acetate. What should I do?
This is a classic problem for very polar compounds on normal-phase silica. The strong interactions (hydrogen bonding) between the polar analyte and the silica surface cause poor elution and peak shape.[16][17]
-
Use a More Polar Solvent System: You need a more aggressive, polar mobile phase. A common solution is to add methanol to dichloromethane (DCM) or chloroform. Start with a small percentage (1-5% MeOH in DCM) and gradually increase it.[17]
-
Add Modifiers: For basic or acidic compounds, adding a modifier can dramatically improve peak shape.
-
For acidic phenols, adding a small amount of acetic or formic acid (e.g., 0.5-1%) to the mobile phase can help.
-
For compounds that are basic or prone to tailing, adding a small amount of ammonia or triethylamine (e.g., 0.5-1%) can deactivate acidic silanol groups on the silica surface. A stock solution of 10% ammonium hydroxide in methanol can be used as a polar component in your eluent.[16]
-
-
Switch the Stationary Phase: If modifying the solvent system is ineffective, the stationary phase may be the issue.
-
Reversed-Phase Flash Chromatography: This is an excellent alternative where polar compounds are more retained. Use a C18-functionalized silica and a mobile phase of water and methanol or acetonitrile.[18]
-
Alternative Normal Phases: For certain compounds, other polar stationary phases can work well. Alumina can be a good choice for basic compounds.[17] Amine- or diol-bonded silica can also provide different selectivity for highly polar molecules.[19][20]
-
High-Performance Liquid Chromatography (HPLC)
Q6: My polar phenolic compound has very poor or no retention on my C18 column. How can I improve this?
This is the most frequent challenge in the HPLC analysis of polar phenols.[3] The goal is to increase the interaction between the analyte and the stationary phase.
-
Use a Highly Aqueous Mobile Phase: To increase retention, you need to make the mobile phase more polar, meaning a higher percentage of water/buffer. However, traditional C18 columns can suffer from "hydrophobic collapse" in mobile phases with >95% water, leading to a sudden loss of retention and poor reproducibility.[3]
-
Select a Water-Tolerant Column: Use a column specifically designed for use in highly aqueous conditions. These columns often have a lower C18 ligand density or incorporate polar end-capping or embedded polar groups (e.g., Waters T3, Phenomenex Synergi Polar-RP).[4][10]
-
Switch to a Different Stationary Phase:
-
Phenyl-Hexyl: These columns offer alternative selectivity through pi-pi interactions between the phenyl rings of the stationary phase and your phenolic analyte. Methanol is often a better organic modifier than acetonitrile to promote these interactions.[10]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for very polar compounds. It uses a polar stationary phase (like bare silica, diol, or amide) with a high-organic, low-aqueous mobile phase (e.g., 95% acetonitrile, 5% water). In HILIC, retention increases with compound polarity, and elution is typically achieved by increasing the water content.[3][4][19]
-
The diagram below outlines a decision-making process for addressing low retention in reversed-phase HPLC.
Caption: Decision tree for improving HPLC retention of polar phenolic compounds.
Data Presentation
Table 1: Comparison of Chromatographic Modes for Polar Phenolic Compounds
| Chromatographic Mode | Stationary Phase | Mobile Phase | Principle | Pros | Cons |
| Reversed-Phase (Aqueous Stable) | Polar-modified C18, C8 | High Aqueous (>95%) + MeOH or ACN | Hydrophobic Interactions | Familiar methodology; good for moderately polar compounds.[3] | May still provide insufficient retention for very polar analytes. |
| Phenyl Chemistry | Phenyl-Hexyl | Water/Buffer + MeOH or ACN | Hydrophobic & π-π Interactions | Alternative selectivity for aromatic compounds.[10] | Selectivity benefits are highly analyte-dependent. |
| Mixed-Mode | Combines RP and Ion-Exchange (e.g., C18 AX) | Water/Buffer + ACN | Hydrophobic & Ion-Exchange | Excellent retention for polar and charged analytes without ion-pairing agents.[3][4] | Method development can be more complex.[3] |
| HILIC | Bare Silica, Amide, Diol | High Organic (>80% ACN) + Water/Buffer | Partitioning into a water-enriched layer on the stationary phase surface.[4] | Excellent retention for very polar compounds; enhances MS sensitivity.[3][4] | Can be less robust; requires careful equilibration.[3] |
Table 2: Starting Conditions for HPLC Method Development
| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (HILIC) |
| Column | Aqueous-stable C18 or Phenyl-Hexyl (e.g., 100 x 2.1 mm, 2.7 µm) | Amide or Silica (e.g., 100 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in 95:5 ACN:Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | 0.1% Formic Acid in 50:50 ACN:Water |
| Gradient | 2% to 50% B over 10 minutes | 0% to 50% B over 10 minutes |
| Flow Rate | 0.4 mL/min | 0.4 mL/min |
| Temperature | 30-40 °C | 30-40 °C |
| Injection Volume | 1-5 µL | 1-5 µL |
References
- 1. biotage.com [biotage.com]
- 2. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. welch-us.com [welch-us.com]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selectscience.net [selectscience.net]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. SPE Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. agilent.com [agilent.com]
- 16. Purification [chem.rochester.edu]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. biotage.com [biotage.com]
- 19. biotage.com [biotage.com]
- 20. researchgate.net [researchgate.net]
Alternative bases to K2CO3 for synthesizing phenol ethers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenol ethers, offering alternatives to the commonly used potassium carbonate (K₂CO₃) base.
Frequently Asked Questions (FAQs)
Q1: Why should I consider an alternative base to K₂CO₃ for my phenol ether synthesis?
While K₂CO₃ is a widely used and cost-effective base, alternative bases can offer significant advantages in specific situations.[1] These include:
-
Increased Reactivity and Yield: Stronger bases or bases with higher solubility in organic solvents can lead to faster reaction times and higher product yields, particularly with less reactive phenols or alkylating agents.[1][2]
-
Milder Reaction Conditions: Certain alternative bases allow the reaction to proceed at lower temperatures, which can be crucial for sensitive substrates that may decompose or undergo side reactions at elevated temperatures.[2]
-
Improved Solubility: Poor solubility of K₂CO₃ in many organic solvents can lead to heterogeneous reaction mixtures and slower reaction rates.[1][2] Soluble bases can create a homogeneous reaction environment, improving reaction kinetics.
-
Overcoming Steric Hindrance: In cases of sterically hindered phenols or alkylating agents, a stronger or more suitable base might be necessary to facilitate the reaction.
Q2: What are the most common alternative bases to K₂CO₃?
Several alternatives to K₂CO₃ are available, each with its own set of advantages. The most common include:
-
Cesium Carbonate (Cs₂CO₃): A highly effective base known for significantly accelerating reaction rates and improving yields, often under milder conditions.[2] Its high solubility in many organic solvents is a key advantage.[1]
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base that irreversibly deprotonates phenols, driving the reaction to completion.[3][4] It is particularly useful for less acidic phenols.
-
Organic Bases (e.g., DBU): 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic, sterically hindered organic base that is soluble in organic solvents.
-
Phase Transfer Catalysis (PTC): This method utilizes a catalyst (e.g., quaternary ammonium salts like tetrabutylammonium bromide or crown ethers) to transport the phenoxide ion from an aqueous or solid phase to the organic phase containing the alkylating agent.[5][6] This allows the use of inexpensive inorganic bases like NaOH while achieving high yields.[7]
Q3: How do I choose the right alternative base for my specific reaction?
The choice of base depends on several factors:
-
Acidity of the Phenol: For phenols with electron-withdrawing groups (more acidic), a weaker base like K₂CO₃ or even NaHCO₃ might suffice. For phenols with electron-donating groups (less acidic), a stronger base like NaH or Cs₂CO₃ is often necessary.[8]
-
Reactivity of the Alkylating Agent: Primary alkyl halides are generally the best substrates for this Sₙ2 reaction.[3][9] For less reactive alkylating agents, a stronger base can help increase the reaction rate.
-
Steric Hindrance: If either the phenol or the alkylating agent is sterically hindered, a stronger base may be required to promote the reaction.[10] However, very bulky bases can sometimes favor elimination side reactions.
-
Solvent: The solubility of the base in the chosen solvent is critical. For instance, Cs₂CO₃ is known for its good solubility in solvents like acetonitrile and DMF.[1]
-
Temperature Sensitivity of Substrates: If your starting materials or product are thermally sensitive, a base that allows for lower reaction temperatures, such as Cs₂CO₃, would be a better choice.
Below is a decision-making workflow to guide your selection of an appropriate base.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficiently Strong Base: The chosen base may not be strong enough to deprotonate the phenol effectively, especially with electron-rich phenols.[8] 2. Poor Base Solubility: The base may not be soluble enough in the reaction solvent, leading to a slow or incomplete reaction.[1][2] 3. Steric Hindrance: Significant steric bulk on either the phenol or the alkylating agent can hinder the Sₙ2 reaction.[10] 4. Side Reactions: Elimination (E2) can compete with substitution (Sₙ2), especially with secondary and tertiary alkyl halides.[3][9] | 1. Switch to a stronger base: Consider using NaH or Cs₂CO₃.[2][3] 2. Change the solvent: Use a more polar aprotic solvent like DMF or acetonitrile to improve base solubility.[1] 3. Increase reaction temperature or time: This can help overcome activation energy barriers. 4. Use a more reactive alkylating agent: Primary alkyl halides are preferred.[3] |
| Slow Reaction Rate | 1. Low Reaction Temperature: The temperature may not be high enough for the reaction to proceed at a reasonable rate. 2. Heterogeneous Reaction Mixture: An insoluble base can lead to slow reaction kinetics. | 1. Increase the reaction temperature: Be mindful of the boiling point of your solvent and the thermal stability of your compounds. 2. Use a soluble base: Cs₂CO₃ or an organic base like DBU can create a homogeneous reaction.[1] 3. Consider Phase Transfer Catalysis: A PTC can accelerate the reaction by bringing the reactants together.[5] |
| Formation of Byproducts | 1. C-alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring (C-alkylation) as well as on the oxygen (O-alkylation). 2. Elimination Products: Use of secondary or tertiary alkyl halides can lead to the formation of alkenes via an E2 elimination pathway.[3][9] 3. Dialkylation: If the starting material has multiple hydroxyl groups, dialkylation can occur. | 1. Solvent choice: Protic solvents can favor C-alkylation by solvating the oxygen atom of the phenoxide. Using aprotic solvents like DMF or acetone can favor O-alkylation. 2. Use a primary alkyl halide: This will minimize the competing elimination reaction.[3] 3. Control stoichiometry: Use a stoichiometric amount of the alkylating agent to minimize dialkylation. |
Data on Alternative Bases
The following table summarizes typical reaction conditions and yields for various bases in the synthesis of phenol ethers. Note that optimal conditions will vary depending on the specific substrates used.
| Base | Typical Solvent | Typical Temperature | Typical Reaction Time | General Yields | Key Advantages |
| K₂CO₃ | Acetone, DMF | Reflux | 4 - 24 hours | Moderate to Good | Low cost, readily available. |
| Cs₂CO₃ | Acetonitrile, DMF | Room Temp. to Reflux | 1 - 8 hours | High to Excellent[2] | High reactivity, mild conditions, good solubility.[1] |
| NaH | THF, DMF | 0°C to Room Temp. | 1 - 6 hours | High to Excellent[11] | Very strong base, drives reaction to completion.[3] |
| DBU | Toluene, THF | Room Temp. to Reflux | 2 - 12 hours | Good to High | Soluble organic base, non-nucleophilic. |
| NaOH/KOH (with PTC) | Toluene/Water, Dichloromethane/Water | Room Temp. to Reflux | 1 - 5 hours | High to Excellent[7] | Uses inexpensive bases, efficient. |
Experimental Protocols
1. General Procedure for Phenol Ether Synthesis using Cesium Carbonate (Cs₂CO₃)
-
To a solution of the phenol (1.0 eq.) in acetonitrile or DMF, add Cs₂CO₃ (1.5 - 2.0 eq.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the alkylating agent (1.1 - 1.5 eq.) to the reaction mixture.
-
The reaction can be stirred at room temperature or heated to reflux, monitoring by TLC.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography.[1]
2. General Procedure for Phenol Ether Synthesis using Sodium Hydride (NaH)
-
Caution: NaH is highly reactive and pyrophoric. Handle under an inert atmosphere (e.g., nitrogen or argon).
-
To a solution of the phenol (1.0 eq.) in anhydrous THF or DMF under an inert atmosphere, add NaH (60% dispersion in mineral oil, 1.1 - 1.2 eq.) portion-wise at 0°C.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
Add the alkylating agent (1.1 eq.) dropwise at 0°C.
-
The reaction is then stirred at room temperature or heated, monitoring by TLC.
-
Upon completion, the reaction is carefully quenched with a saturated aqueous solution of NH₄Cl or water at 0°C.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification is typically performed by column chromatography.[11]
3. General Procedure for Phenol Ether Synthesis using Phase Transfer Catalysis (PTC)
-
To a mixture of the phenol (1.0 eq.) in a suitable organic solvent (e.g., toluene or dichloromethane), add an aqueous solution of NaOH or KOH (e.g., 50% w/v).
-
Add the phase transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, 0.05 - 0.1 eq.).
-
Stir the biphasic mixture vigorously and add the alkylating agent (1.1 eq.).
-
The reaction is stirred at the desired temperature (room temperature to reflux) and monitored by TLC.
-
After completion, the layers are separated.
-
The organic layer is washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The product can be purified by column chromatography.[12]
References
- 1. Phenol Alkylation using Cs2CO3 as base , Hive Novel Discourse [chemistry.mdma.ch]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. egyankosh.ac.in [egyankosh.ac.in]
- 6. fzgxjckxxb.com [fzgxjckxxb.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Phenol ether - Wikipedia [en.wikipedia.org]
- 10. Steric effects - Wikipedia [en.wikipedia.org]
- 11. scholarship.richmond.edu [scholarship.richmond.edu]
- 12. phasetransfercatalysis.com [phasetransfercatalysis.com]
Solvent selection for optimizing 3-[(Propan-2-yloxy)methyl]phenol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-[(Propan-2-yloxy)methyl]phenol.
Troubleshooting Guide
Users may encounter several issues during the synthesis of this compound via the Williamson ether synthesis. This guide addresses common problems in a question-and-answer format.
Q1: Why is my reaction yield consistently low?
A1: Low yields in the synthesis of this compound can stem from several factors. Consider the following:
-
Incomplete Deprotonation: The reaction requires the formation of an alkoxide from 3-hydroxybenzyl alcohol. Ensure your base is strong enough and used in a sufficient amount to completely deprotonate the hydroxyl group. Sodium hydride (NaH) is a common and effective choice.
-
Suboptimal Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF and acetonitrile are generally preferred as they do not solvate the nucleophile as strongly as protic solvents, thus increasing its reactivity.[1]
-
Reaction Temperature: The reaction is typically conducted at elevated temperatures, often between 50 to 100 °C, to ensure a reasonable reaction rate.[1] However, excessively high temperatures can promote side reactions.
-
Purity of Reagents: Ensure that your 3-hydroxybenzyl alcohol, isopropyl halide, and solvent are pure and dry. Water in the reaction mixture can quench the alkoxide and hydrolyze the alkyl halide.
Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?
A2: The primary competing reaction in this synthesis is the elimination of the alkylating agent (isopropyl halide), which is more pronounced with secondary alkyl halides.
-
Elimination (E2) Reaction: The alkoxide can act as a base and abstract a proton from the isopropyl halide, leading to the formation of propene. This is a common side reaction with secondary halides.[1] To minimize this, maintain the reaction temperature at the lower end of the effective range.
-
C-Alkylation: Aryloxide ions are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation) to form the desired ether or at a carbon atom on the aromatic ring (C-alkylation).[1] While O-alkylation is generally favored, C-alkylation can occur. Using a less polar solvent might slightly favor O-alkylation in some cases.
Q3: The reaction seems to be very slow or does not go to completion. What can I do?
A3: Slow reaction rates can be addressed by:
-
Choice of Leaving Group: The reactivity of the isopropyl halide follows the trend I > Br > Cl. Using 2-iodopropane will result in a faster reaction compared to 2-bromopropane or 2-chloropropane.
-
Catalysis: While not always necessary, the addition of a catalytic amount of a soluble iodide salt (e.g., NaI or KI) can accelerate the reaction when using an alkyl chloride or bromide. This is a form of the Finkelstein reaction, where the less reactive halide is converted in situ to the more reactive iodide.[1]
-
Phase Transfer Catalysis: For reactions involving a solid base like potassium carbonate in a non-polar solvent, a phase transfer catalyst (e.g., a quaternary ammonium salt) can be employed to increase the solubility and reactivity of the alkoxide.
Q4: How should I purify the final product?
A4: Purification of this compound typically involves the following steps:
-
Work-up: After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
Chromatography: The crude product is often purified by column chromatography on silica gel. A solvent system of ethyl acetate and hexane is commonly used to separate the desired product from unreacted starting materials and byproducts.
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through a Williamson ether synthesis, which follows an Sₙ2 (bimolecular nucleophilic substitution) mechanism. The process involves two main steps:
-
Deprotonation of the starting material, 3-hydroxybenzyl alcohol, with a strong base to form a nucleophilic alkoxide.
-
The alkoxide then attacks the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane), displacing the halide and forming the ether linkage.[1]
Q2: Which base is most suitable for this reaction?
A2: Strong bases are required to fully deprotonate the phenolic hydroxyl group of 3-hydroxybenzyl alcohol. Common choices include:
-
Sodium hydride (NaH): A powerful and widely used base for this purpose.
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃): These are solid bases that can be effective, often in combination with a polar aprotic solvent like DMF or acetonitrile.
Q3: What are the ideal solvents for this synthesis?
A3: Polar aprotic solvents are generally the best choice for Williamson ether synthesis as they solvate the cation of the alkoxide but not the anion, leaving the nucleophile more available to react. Recommended solvents include:
Q4: Can I use isopropyl alcohol directly as the alkylating agent?
A4: Direct etherification of 3-hydroxybenzyl alcohol with isopropyl alcohol under acidic conditions is possible but generally less efficient for this specific transformation compared to the Williamson ether synthesis. The Williamson route using an isopropyl halide provides better control and typically higher yields.
Data on Solvent Effects
The choice of solvent significantly impacts the yield of the Williamson ether synthesis. The following table summarizes the effect of different solvents on the yield of a representative Williamson ether synthesis reaction.
| Solvent | Dielectric Constant (ε) | Typical Reaction Time (h) | Typical Yield (%) |
| N,N-Dimethylformamide (DMF) | 36.7 | 1 - 8 | 85 - 95 |
| Acetonitrile | 37.5 | 1 - 8 | 80 - 90 |
| Tetrahydrofuran (THF) | 7.6 | 4 - 12 | 60 - 75 |
| Dichloromethane (DCM) | 9.1 | 6 - 18 | 50 - 65 |
Note: Yields are approximate and can vary based on specific reaction conditions such as base, temperature, and purity of reagents.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials:
-
3-Hydroxybenzyl alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
2-Bromopropane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Addition of Alcohol: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 3-hydroxybenzyl alcohol (1.0 equivalent) in anhydrous DMF.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add 2-bromopropane (1.5 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride. Dilute with water and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for the synthesis of this compound.
References
Navigating Regioselectivity: A Technical Guide to O- vs. C-Alkylation of Phenoxides
For researchers in organic synthesis and drug development, controlling the outcome of phenoxide alkylation is a critical step. The ambident nature of the phenoxide ion, possessing nucleophilic character at both the oxygen and the aromatic carbon atoms (ortho and para positions), presents a common challenge: achieving selective O-alkylation (ether formation) while preventing competing C-alkylation (formation of alkylphenols). This technical support guide provides troubleshooting advice and detailed protocols to help you steer your reaction towards the desired product.
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of O- and C-alkylated products. What are the key factors influencing the regioselectivity?
A1: The competition between O- and C-alkylation is primarily governed by a set of interdependent factors: the solvent, the counter-ion of the phenoxide, the nature of the alkylating agent (including the leaving group), and the reaction temperature. Understanding how to manipulate these factors is key to controlling the reaction's outcome.
Q2: How does the choice of solvent affect the O/C alkylation ratio?
A2: Solvent selection is one of the most powerful tools for controlling regioselectivity.
-
For preferential O-alkylation , use polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone. These solvents effectively solvate the metal cation, leaving the phenoxide oxygen more exposed and nucleophilic.
-
For preferential C-alkylation , employ protic solvents like water, or trifluoroethanol (TFE). These solvents form strong hydrogen bonds with the phenoxide oxygen, effectively "shielding" it and making the carbon atoms of the aromatic ring more accessible for electrophilic attack.
Q3: What is the role of the counter-ion in directing the alkylation?
A3: The counter-ion associated with the phenoxide plays a significant role, particularly in less polar solvents where ion-pairing is more prevalent.
-
Larger, softer cations like potassium (K+) or cesium (Cs+) tend to associate less tightly with the hard oxygen atom of the phenoxide, leading to a "freer" and more reactive oxygen nucleophile, thus favoring O-alkylation.
-
Smaller, harder cations like lithium (Li+) or sodium (Na+) form tighter ion pairs with the oxygen atom. This reduced reactivity of the oxygen can lead to an increase in the proportion of C-alkylation. The use of phase-transfer catalysts can also generate bulky quaternary ammonium or phosphonium phenoxide salts, which behave similarly to free ions and strongly favor O-alkylation.
Q4: How does the alkylating agent influence the reaction outcome?
A4: The nature of the electrophile is crucial and can be understood using the Hard and Soft Acids and Bases (HSAB) principle. The phenoxide ion has a "hard" oxygen center and "softer" carbon centers.
-
Hard electrophiles , such as dimethyl sulfate and methyl iodide, react preferentially with the hard oxygen atom, leading to O-alkylation.
-
Softer electrophiles , like allyl or benzyl halides, have a greater tendency to react at the softer carbon positions, increasing the likelihood of C-alkylation.
-
Leaving Group: A better leaving group (e.g., iodide or tosylate over chloride) will generally increase the reaction rate but can also influence the selectivity. In SN2 reactions, a good leaving group is crucial.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low yield of O-alkylated product and significant C-alkylation. | Use of a protic solvent (e.g., ethanol, water). | Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. |
| Use of a small, hard counter-ion (Li+, Na+). | Use a larger counter-ion like K+ or Cs+. Consider using a phase-transfer catalyst. | |
| The alkylating agent is too "soft". | If possible, use an alkylating agent with a harder electrophilic center or a better leaving group to favor the SN2 reaction at the oxygen. | |
| Reaction is very slow or does not proceed. | Poor leaving group on the alkylating agent. | Use an alkyl halide with a better leaving group (I > Br > Cl). |
| Steric hindrance on the alkylating agent or the phenoxide. | The Williamson ether synthesis is sensitive to steric hindrance and works best with primary alkyl halides. For hindered substrates, alternative synthetic routes may be necessary. | |
| Insufficiently strong base to form the phenoxide. | Ensure a sufficiently strong base (e.g., NaH, K2CO3) is used to completely deprotonate the phenol. | |
| Formation of multiple C-alkylated isomers (ortho- and para-). | Reaction conditions favor C-alkylation. | To favor a specific C-alkylated product, especially ortho-alkylation, specialized catalysts like aluminum phenoxide can be used, often at higher temperatures. |
Data Summary
The following table summarizes the effect of solvent on the regioselectivity of the reaction between 2-naphthol and benzyl bromide.
| Solvent | O-Alkylation Product (%) | C-Alkylation Product (%) | Reference |
| Dimethylformamide (DMF) | High | Low | |
| Trifluoroethanol (TFE) | Low | High |
Key Experimental Protocols
Protocol 1: Selective O-Alkylation of Phenol (Williamson Ether Synthesis)
This protocol is optimized for the synthesis of anisole from phenol and methyl iodide, favoring O-alkylation.
Materials:
-
Phenol
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
Anhydrous Dimethylformamide (DMF)
-
Methyl iodide
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve phenol (1.0 eq) in anhydrous DMF.
-
Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Alternatively, potassium carbonate (1.5 eq) can be used and the mixture stirred at room temperature for 1 hour.
-
Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases (in the case of NaH), indicating complete formation of the sodium phenoxide.
-
Cool the reaction mixture to 0 °C and add methyl iodide (1.2 eq) dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure O-alkylated product.
Protocol 2: Selective C-Alkylation of Phenol
This protocol is designed to favor the formation of C-alkylated products by using a protic solvent.
Materials:
-
Phenol
-
Sodium hydroxide (NaOH)
-
2,2,2-Trifluoroethanol (TFE)
-
Benzyl bromide
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve phenol (1.0 eq) and sodium hydroxide (1.1 eq) in 2,2,2-trifluoroethanol (TFE).
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the sodium phenoxide.
-
Add benzyl bromide (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product mixture by column chromatography to isolate the C-alkylated isomers.
Visualizing the Reaction Control
The following diagrams illustrate the key concepts for controlling the regioselectivity of phenoxide alkylation.
Caption: Factors influencing O- vs. C-alkylation of phenoxides.
Caption: Workflow for selective O-alkylation.
Caption: Workflow for selective C-alkylation.
Validation & Comparative
Unveiling Molecular Architecture: A Comparative Guide to Confirming the Structure of 3-[(Propan-2-yloxy)methyl]phenol
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical research and development. This guide provides a comparative analysis of modern analytical techniques, with a focus on 2D Nuclear Magnetic Resonance (NMR) spectroscopy, for the structural elucidation of 3-[(Propan-2-yloxy)methyl]phenol. Due to the limited availability of published spectral data for this specific compound, this guide will utilize 3-methoxybenzyl alcohol as a closely related structural analog to demonstrate the application and power of these methods.
The precise arrangement of atoms within this compound, a substituted phenolic compound, dictates its physicochemical properties and biological activity. While 1D NMR provides initial insights, complex structures often necessitate the more detailed connectivity information offered by 2D NMR experiments. This guide will objectively compare the utility of various 2D NMR techniques—specifically COSY, HSQC, and HMBC—alongside alternative methods such as Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.
The Power of 2D NMR in Structural Confirmation
Two-dimensional NMR spectroscopy provides a detailed roadmap of a molecule's atomic connectivity, resolving the ambiguities that can arise from complex 1D spectra. By correlating nuclear spins through chemical bonds, these techniques allow for the confident assignment of protons and carbons and the assembly of the complete molecular structure.
Key 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum reveal neighboring protons, allowing for the tracing of proton spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton to its attached carbon, providing a direct and powerful tool for assigning carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds. HMBC is crucial for connecting different spin systems and identifying quaternary carbons, which are not observed in HSQC spectra.
Comparative Analysis of Analytical Techniques
To illustrate the strengths of each technique, we will consider the structural elucidation of our model compound, 3-methoxybenzyl alcohol.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-methoxybenzyl alcohol
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 | 6.92 | 113.0 |
| H4 | 6.85 | 113.5 |
| H5 | 7.25 | 129.5 |
| H6 | 6.88 | 119.8 |
| CH₂ | 4.65 | 65.0 |
| OCH₃ | 3.80 | 55.2 |
| C1 | - | 142.5 |
| C3 | - | 159.8 |
Note: These are predicted values and may vary slightly from experimental data.
2D NMR Analysis Workflow
The logical workflow for 2D NMR-based structure confirmation is outlined below.
Caption: A logical workflow for confirming molecular structure using 2D NMR.
Based on the predicted chemical shifts and the principles of 2D NMR, we can anticipate the following correlations for 3-methoxybenzyl alcohol, which would be analogous for this compound.
Table 2: Expected 2D NMR Correlations for 3-methoxybenzyl alcohol
| Experiment | Expected Key Correlations | Information Gained |
| COSY | H4 ↔ H5, H5 ↔ H6 | Connectivity of aromatic protons. |
| HSQC | H2/C2, H4/C4, H5/C5, H6/C6, CH₂/C(CH₂), OCH₃/C(OCH₃) | Direct one-bond C-H connections. |
| HMBC | CH₂ → C1, C2, C6; OCH₃ → C3; H2 → C4, C6; H4 → C2, C6; H5 → C1, C3; H6 → C2, C4 | Connectivity between fragments, confirming the position of the methoxy and hydroxymethyl groups on the aromatic ring. |
Alternative and Complementary Techniques
While 2D NMR is a powerful tool for complete structure determination, other analytical methods provide valuable and often complementary information.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can help in identifying structural motifs. For this compound, the molecular ion peak would confirm the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic infrared absorption frequencies.
Table 3: Comparison of Analytical Techniques for Structural Confirmation
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atomic connectivity, stereochemistry | Unambiguous structure determination | Requires larger sample amounts, longer acquisition times |
| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns | High sensitivity, small sample size | Does not provide detailed connectivity for isomers |
| FTIR Spectroscopy | Presence of functional groups | Fast, non-destructive | Provides limited information on the overall molecular skeleton |
| X-ray Crystallography | Absolute 3D structure in the solid state | Definitive structural confirmation | Requires a suitable single crystal, which can be difficult to obtain |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality, reproducible data.
2D NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Data Acquisition Parameters (General):
-
COSY: Standard cosygpqf pulse program. Spectral widths optimized to cover all proton signals. Typically 256-512 increments in the indirect dimension.
-
HSQC: Standard hsqcedetgpsisp2.3 pulse program for multiplicity-edited HSQC, which distinguishes CH/CH₃ from CH₂ groups. Spectral widths set to encompass all proton and carbon signals.
-
HMBC: Standard hmbcgplpndqf pulse program. The long-range coupling delay (typically 50-100 ms) is optimized to observe 2-3 bond correlations.
Mass Spectrometry (Electron Ionization - EI)
-
Introduce a small amount of the sample (typically in solution) into the mass spectrometer.
-
The sample is vaporized and then ionized by a high-energy electron beam.
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
The resulting spectrum shows the absorption of infrared radiation at specific wavenumbers corresponding to different functional groups.
Logical Relationship of Analytical Data
The integration of data from multiple analytical techniques provides the most robust structural confirmation.
Caption: Integration of data from multiple analytical techniques for structural confirmation.
Conclusion
For the unambiguous structural confirmation of this compound, a comprehensive approach utilizing a suite of analytical techniques is recommended. While 1D NMR, MS, and FTIR provide essential preliminary data, 2D NMR experiments, particularly COSY, HSQC, and HMBC, are indispensable for elucidating the precise atomic connectivity and confirming the final structure. The use of a closely related analog, 3-methoxybenzyl alcohol, effectively demonstrates the power and workflow of these techniques. This integrated analytical strategy ensures the highest level of confidence in the determined molecular architecture, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.
Comparative Analysis of 3-Substituted Phenol Derivatives: A Guide to Structure-Activity Relationships in Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
The phenol scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective enzyme inhibitors. Substitution at the 3-position of the phenolic ring offers a strategic vector for modulating pharmacological activity, influencing parameters such as binding affinity, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-substituted phenol derivatives as inhibitors of two clinically relevant enzyme targets: Carbonic Anhydrase IX (CA IX) and Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase. The information presented herein is supported by experimental data to aid in the rational design of novel therapeutics.
Carbonic Anhydrase IX (CA IX) Inhibition
Carbonic Anhydrase IX is a transmembrane enzyme that is overexpressed in a variety of solid tumors and plays a crucial role in tumor progression and metastasis by regulating intra- and extracellular pH in the hypoxic tumor microenvironment. Inhibition of CA IX is a promising strategy for anticancer therapy. The following table summarizes the inhibitory activity (Ki) of a series of 3-substituted phenol derivatives against human CA IX.
| Compound ID | 3-Substituent | Inhibition Constant (Ki) against hCA IX (µM) |
| 1 | -H (Phenol) | 10.2 |
| 2 | -NH2 | 1.7 |
| 3 | -OH | 6.0 |
| 4 | -F | 33.9 (for 3,5-difluorophenol) |
| 5 | -Cl | 1.2 (for 3-amino-4-chlorophenol) |
Structure-Activity Relationship Insights:
The data suggests that the nature of the substituent at the 3-position significantly influences the inhibitory potency against CA IX. The unsubstituted phenol (1 ) displays moderate activity. The introduction of an amino group at the 3-position (2 ) leads to a substantial increase in potency, suggesting a favorable interaction with the enzyme's active site. A hydroxyl group at this position (3 ) also enhances activity compared to the parent phenol. Halogenation at the 3-position, as seen in the difluoro-derivative (4 ), can be well-tolerated. The combination of an amino group at the 3-position with a chloro group at the 4-position (5 ) results in a potent inhibitor, highlighting the potential for synergistic effects of multiple substitutions.
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a hallmark of many cancers, making it a key target for anticancer drug development. The table below presents the inhibitory activity (IC50) of 3-substituted phenol-containing derivatives against EGFR tyrosine kinase.
| Compound ID | 3-Substituent on Phenyl Ring | IC50 against EGFR (nM) |
| 6 | -H | >10000 |
| 7 | -Br | 0.08 |
| 8 | -Cl | 0.48 |
| 9 | -F | 1.1 |
Note: The IC50 values are for 4-[(3-substitutedphenyl)amino]pyrido[3,4-d]pyrimidine derivatives, where the 3-substituted phenol moiety is a key pharmacophore.
Structure-Activity Relationship Insights:
The SAR for EGFR inhibition by these phenol-containing derivatives demonstrates a strong preference for halogen substituents at the 3-position. The unsubstituted analog (6 ) is inactive. The introduction of a bromine atom (7 ) results in a highly potent inhibitor, with an IC50 in the sub-nanomolar range. Chlorine (8 ) and fluorine (9 ) at the 3-position also confer potent inhibitory activity, albeit with a slight decrease in potency compared to bromine. This suggests that the electronic and steric properties of the halogen at this position are critical for optimal binding to the ATP-binding site of the EGFR kinase domain.
Experimental Protocols
Carbonic Anhydrase IX Inhibition Assay (Stopped-Flow CO2 Hydration)
This protocol describes the determination of inhibition constants (Ki) for 3-substituted phenol derivatives against human Carbonic Anhydrase IX using a stopped-flow spectrophotometric assay that measures the enzyme-catalyzed hydration of carbon dioxide.
Materials:
-
Recombinant human Carbonic Anhydrase IX
-
3-substituted phenol derivatives (test compounds)
-
HEPES buffer (20 mM, pH 7.5)
-
Phenol Red indicator solution
-
CO2-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a stock solution of CA IX in HEPES buffer. Prepare serial dilutions of the 3-substituted phenol derivatives in DMSO or another suitable solvent.
-
Assay Mixture Preparation: In the stopped-flow instrument's syringe, prepare the assay mixture containing HEPES buffer, Phenol Red indicator, and the desired concentration of the test compound. The other syringe will contain CO2-saturated water.
-
Reaction Initiation and Measurement: Rapidly mix the contents of the two syringes. The hydration of CO2 to bicarbonate and a proton will cause a pH change, which is monitored by the change in absorbance of the Phenol Red indicator at 557 nm.
-
Data Analysis: The initial rate of the reaction is determined from the slope of the absorbance change over time. The inhibition constant (Ki) is calculated by measuring the reaction rates at various inhibitor concentrations and fitting the data to the Michaelis-Menten equation for competitive inhibition.
Protein Tyrosine Kinase (EGFR) Inhibition Assay
This protocol outlines an in vitro assay to determine the IC50 values of 3-substituted phenol derivatives against EGFR tyrosine kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP), [γ-32P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
3-substituted phenol derivatives (test compounds)
-
Trichloroacetic acid (TCA)
-
Filter paper
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the 3-substituted phenol derivatives in DMSO.
-
Kinase Reaction: In a microcentrifuge tube, combine the kinase reaction buffer, EGFR enzyme, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP to the reaction tube. Incubate at 30°C for a specified time (e.g., 20 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of 10% TCA.
-
Substrate Precipitation and Washing: Spot the reaction mixture onto filter paper. Wash the filter paper multiple times with 5% TCA to remove unincorporated [γ-32P]ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the peptide substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control reaction without inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Visualization
The following diagram illustrates the role of Carbonic Anhydrase IX in the tumor microenvironment and its impact on key signaling pathways involved in cancer progression.
This guide provides a foundational understanding of the SAR of 3-substituted phenol derivatives as inhibitors of CA IX and EGFR. The presented data and protocols can serve as a valuable resource for the design and development of novel, potent, and selective enzyme inhibitors for therapeutic applications.
A Comparative Guide to Phenolic Antioxidants: Benchmarking Performance in Vitro
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction: This guide provides a comparative analysis of the in vitro antioxidant activity of several widely recognized phenolic compounds. Initial investigation for "3-[(Propan-2-yloxy)methyl]phenol" did not yield sufficient publicly available experimental data to be included in this direct comparison. Therefore, this document serves as a methodological framework, utilizing well-characterized phenolic antioxidants—Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Trolox (a water-soluble vitamin E analog), and Gallic Acid—to demonstrate a comprehensive evaluation approach. The data presented herein is collated from various studies and is intended to provide a relative measure of antioxidant efficacy. For definitive comparisons, it is always recommended to evaluate compounds under identical experimental conditions.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of phenolic compounds is commonly evaluated using various assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency. The Oxygen Radical Absorbance Capacity (ORAC) assay measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation, with higher values indicating greater antioxidant capacity.
| Antioxidant Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | ORAC (µmol TE/g) |
| Butylated Hydroxytoluene (BHT) | 202.35 | ~28 | ~1,500 |
| Butylated Hydroxyanisole (BHA) | 112.05 | ~16 | ~2,900 |
| Trolox | 3.77 | 2.93 | Standard |
| Gallic Acid | ~4.5 | ~2.0 | ~3,200 |
Note: The values presented are approximate and collated from multiple sources. Direct comparison is best made when all compounds are tested concurrently in the same laboratory under identical conditions.
Signaling Pathways and Experimental Workflow
To visualize the fundamental mechanism of action and the process of evaluation, the following diagrams are provided.
Caption: General mechanism of radical scavenging by a phenolic antioxidant.
Comparative Analysis of the Biological Activity of 3- and 4-Substituted Alkoxymethylphenols
A detailed guide for researchers and drug development professionals on the antimicrobial and antioxidant properties of substituted alkoxymethylphenols, providing a comparative analysis of structurally related compounds.
Comparative Biological Activity Data
The following tables summarize the quantitative antimicrobial and antioxidant activity of a series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, where the alkyl group in the alkoxymethyl chain was varied. This allows for an indirect comparison of the effect of the substituent at the 3-position.
Table 1: Antimicrobial Activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones (MIC in µg/mL)
| Compound | R-group (in -O-R) | Staphylococcus aureus | Escherichia coli | Candida albicans |
| 1 | Methyl | >1000 | >1000 | >1000 |
| 2 | Ethyl | >1000 | >1000 | >1000 |
| 3 | Propyl | >1000 | >1000 | >1000 |
| 4 | Propan-2-yl | >1000 | >1000 | >1000 |
| 5 | Butyl | >1000 | >1000 | >1000 |
| 6 | 2-Methylpropyl | >1000 | >1000 | >1000 |
| 7 | 3-Methylbutyl | >1000 | >1000 | >1000 |
| 8 | Hexyl | >1000 | >1000 | >1000 |
| 9 | Octyl | 125 | 500 | 250 |
| 10 | Decyl | 62.5 | 250 | 125 |
| 11 | Cyclopentyl | 500 | >1000 | >1000 |
| 12 | Benzyl | 250 | 500 | 500 |
| Standard (Ciprofloxacin) | - | 0.5 | 1 | - |
| Standard (Fluconazole) | - | - | - | 8 |
Note: The compound with the "Propan-2-yl" (isopropyl) group, which is structurally most similar to the user's query, did not show significant antimicrobial activity at the tested concentrations. However, the data reveals a trend where increasing the lipophilicity of the alkyl chain (e.g., octyl and decyl groups) leads to enhanced antimicrobial activity.
Table 2: Antioxidant Activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones (% inhibition of DPPH radical)
| Compound | R-group (in -O-R) | Antioxidant Activity (%) |
| 1 | Methyl | 15.4 |
| 2 | Ethyl | 16.2 |
| 3 | Propyl | 17.1 |
| 4 | Propan-2-yl | 14.8 |
| 5 | Butyl | 18.3 |
| 6 | 2-Methylpropyl | 17.5 |
| 7 | 3-Methylbutyl | 18.9 |
| 8 | Hexyl | 20.1 |
| 9 | Octyl | 22.4 |
| 10 | Decyl | 25.6 |
| 11 | Cyclopentyl | 16.8 |
| 12 | Benzyl | 19.5 |
| Standard (Ascorbic Acid) | - | 98.2 |
Note: The antioxidant activity of the tested compounds was found to be modest compared to the standard, ascorbic acid. There is a slight trend of increasing antioxidant activity with the increasing length of the alkyl chain.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the study by Čižmáriková R. et al. (2020).
Synthesis of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones
A general method for the synthesis of the title compounds involves the reaction of (3-chloromethyl-4-hydroxyphenyl)propan-1-one with the corresponding alcohol in the presence of a base.
-
Starting Material: (3-chloromethyl-4-hydroxyphenyl)propan-1-one
-
Reagents: Corresponding alcohol (e.g., propan-2-ol for the synthesis of the compound with R = Propan-2-yl), Sodium hydrogen carbonate (NaHCO₃)
-
Solvent: Not specified in the abstract, but typically a polar aprotic solvent like DMF or acetonitrile is used for such reactions.
-
Procedure: A mixture of (3-chloromethyl-4-hydroxyphenyl)propan-1-one, an excess of the respective alcohol, and sodium hydrogen carbonate is stirred, likely at an elevated temperature, until the reaction is complete (monitored by TLC). The product is then isolated and purified using standard techniques such as extraction and crystallization.
-
Characterization: The structure and purity of the synthesized compounds were confirmed by IR, UV, ¹H-NMR, and ¹³C-NMR spectroscopy.
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
The antimicrobial activity was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Microorganisms:
-
Gram-positive bacterium: Staphylococcus aureus (CNCTC Mau 29/58)
-
Gram-negative bacterium: Escherichia coli (CNCTC 377/79)
-
Yeast: Candida albicans (CCM 8186)
-
-
Culture Medium: Mueller-Hinton broth for bacteria and Sabouraud dextrose broth for yeast.
-
Procedure:
-
The test compounds were dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the respective culture medium in 96-well microtiter plates.
-
A standardized inoculum of each microorganism was added to each well.
-
The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for yeast.
-
The MIC was determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.
-
-
Controls: Ciprofloxacin was used as a positive control for bacteria, and fluconazole was used as a positive control for yeast. A solvent control was also included.
Antioxidant Activity Assay (DPPH Radical Scavenging Activity)
The antioxidant activity was evaluated by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
-
Reagent: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.
-
Procedure:
-
A solution of the test compound in methanol was mixed with the DPPH solution.
-
The mixture was incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution was measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity was calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
-
Standard: Ascorbic acid was used as a positive control.
Visualizations
The following diagrams illustrate the general concepts and workflows described in this guide.
Caption: Experimental workflow for the synthesis and biological evaluation of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones.
Validating an analytical method for 3-[(Propan-2-yloxy)methyl]phenol using a reference standard
This guide provides a comprehensive overview of the validation of a high-performance liquid chromatography (HPLC) method for the quantification of 3-[(Propan-2-yloxy)methyl]phenol using a reference standard. The methodology adheres to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[1][2][3][4][5][6][7] Furthermore, this guide compares the validated HPLC method with alternative analytical techniques suitable for the analysis of phenolic compounds.
Experimental Protocol: HPLC Method Validation
An HPLC method was developed and validated for the quantification of this compound. The validation process assesses the method's linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).
1.1. Instrumentation and Chromatographic Conditions
-
System: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 274 nm.
-
Injection Volume: 10 µL.
1.2. Preparation of Standard and Sample Solutions
-
Reference Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample containing this compound in the mobile phase to a final concentration within the calibration range.
1.3. Validation Parameters
The following parameters were evaluated according to ICH guidelines:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This was evaluated by injecting a blank (mobile phase), a placebo solution, and a solution containing the analyte.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[8] A calibration curve was constructed by plotting the peak area against the concentration of the working standard solutions.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[3] It was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).[7]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[2][5]
-
Repeatability (Intra-day precision): Six replicate injections of the 100% concentration level were performed on the same day.
-
Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[2][8] These were determined based on the standard deviation of the response and the slope of the calibration curve.
Data Presentation
The quantitative data from the HPLC method validation are summarized in the tables below.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5800 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| Correlation Coefficient (r²) | ≥ 0.995 |
Table 3: Accuracy and Precision Data
| Concentration Level | Spiked Concentration (µg/mL) | Mean Recovered Concentration (µg/mL) | Recovery (%) | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) |
| 80% | 40 | 39.8 | 99.5 | 1.1 | 1.3 |
| 100% | 50 | 50.2 | 100.4 | 0.9 | 1.1 |
| 120% | 60 | 59.7 | 99.5 | 1.0 | 1.2 |
Table 4: LOD and LOQ
| Parameter | Result |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
Comparison with Alternative Analytical Methods
While HPLC is a robust and widely used technique for the analysis of phenolic compounds, other methods can also be employed.[9][10][11] The choice of method depends on factors such as the complexity of the sample matrix, required sensitivity, and available instrumentation.
Table 5: Comparison of Analytical Methods for Phenolic Compounds
| Analytical Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and a mobile phase. | High resolution, sensitivity, and reproducibility; suitable for quantification.[1] | Higher cost of instrumentation and solvents; requires skilled operators. |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | Excellent for volatile and thermally stable compounds; high sensitivity. | Requires derivatization for non-volatile compounds; not suitable for thermally labile compounds. |
| Spectrophotometry (UV-Vis) | Measurement of light absorption by the analyte. | Simple, rapid, and inexpensive; good for total phenolic content estimation. | Low specificity; susceptible to interference from other absorbing compounds. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | High separation efficiency; requires small sample volumes; low solvent consumption. | Lower sensitivity compared to HPLC for some applications; reproducibility can be challenging. |
Mandatory Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: ICH Q2(R1) Validation Parameters.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. actascientific.com [actascientific.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. scribd.com [scribd.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. wjarr.com [wjarr.com]
- 9. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. doaj.org [doaj.org]
- 11. techniques-for-analysis-of-plant-phenolic-compounds - Ask this paper | Bohrium [bohrium.com]
Unveiling the Biological Profile of 3-[(Propan-2-yloxy)methyl]phenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of 3-[(Propan-2-yloxy)methyl]phenol against well-characterized, structurally related phenolic compounds. Due to the limited availability of direct experimental data for this compound, this document leverages data from analogous compounds to infer its likely performance in biological assays. The information presented herein is intended to guide future research and experimental design.
Comparative Analysis of Biological Activities
Antimicrobial Activity
Phenolic compounds are well-known for their antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Carvacrol and Thymol against various microorganisms, offering a potential benchmark for the expected efficacy of this compound.
| Microorganism | Carvacrol MIC (µg/mL) | Thymol MIC (µg/mL) | Reference |
| Staphylococcus aureus | 125 | 250 | |
| Escherichia coli | 125 | 125 - 187.5 | |
| Candida albicans | 250 | 250 - 2000 | |
| Salmonella Typhimurium | 375 | 375 |
Note: Lower MIC values indicate higher antimicrobial activity.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is a key area of investigation. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used to evaluate this activity. The IC50 values, representing the concentration required to scavenge 50% of the free radicals, are presented below for Carvacrol and Thymol.
| Assay | Carvacrol IC50 (µg/mL) | Thymol IC50 (µg/mL) | Reference |
| DPPH | 249.09 ± 9.04 | 161.02 ± 6.89 | |
| ABTS | 23.29 ± 0.71 (in mixture) | 23.29 ± 0.71 (in mixture) |
Note: Lower IC50 values indicate higher antioxidant activity.
Potential for Cross-Reactivity in Biological Assays
Cross-reactivity is a critical consideration in the development of specific biological assays, particularly immunoassays like ELISA. Phenolic compounds, due to their structural similarities to certain antigens or their ability to interact non-specifically with antibodies, can sometimes lead to false-positive results.
While no specific cross-reactivity data exists for this compound, researchers should be aware of this potential issue. When developing or utilizing antibody-based assays for this compound or in its presence, it is crucial to perform thorough validation studies.
Key considerations to mitigate cross-reactivity include:
-
Antibody Specificity: Utilize monoclonal antibodies with high specificity for the target analyte.
-
Blocking Agents: Employ effective blocking buffers to minimize non-specific binding.
-
Competitive Assays: Consider competitive assay formats, which can sometimes reduce the impact of cross-reacting substances.
-
Sample Matrix Effects: Evaluate and control for potential interference from the sample matrix.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the biological activities of phenolic compounds.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of a compound against a specific microorganism.
Materials:
-
Test compound (e.g., this compound, Carvacrol, Thymol)
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium to achieve a range of concentrations.
-
Inoculate each well with a standardized suspension of the microorganism (e.g., 5 x 10^5 CFU/mL).
-
Include positive (microorganism in broth without test compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the test compound that visibly inhibits the growth of the microorganism, often confirmed by measuring absorbance at 600 nm.
DPPH Radical Scavenging Assay
This protocol describes a common method for evaluating the antioxidant activity of a compound.
Materials:
-
Test compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare various concentrations of the test compound in methanol.
-
Add a fixed volume of the DPPH solution to each well of a 96-well plate.
-
Add the test compound solutions to the wells.
-
Include a control well with DPPH and methanol only.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines a competitive ELISA to assess the cross-reactivity of a compound with a specific antibody.
Materials:
-
Microtiter plate coated with the target antigen
-
Primary antibody specific to the target antigen
-
Test compound and the target antigen (as a competitor)
-
Enzyme-conjugated secondary antibody
-
Substrate solution
-
Stop solution
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound and the target antigen.
-
Add a fixed concentration of the primary antibody to all wells, followed by the addition of either the test compound or the target antigen at various concentrations.
-
Incubate to allow for competition for antibody binding.
-
Wash the plate to remove unbound reagents.
-
Add the enzyme-conjugated secondary antibody and incubate.
-
Wash the plate again.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition and determine the IC50 for both the target antigen and the test compound to assess the degree of cross-reactivity.
Visualization of Potential Signaling Pathway Modulation
Phenolic compounds are known to modulate various cellular signaling pathways. Based on the activities of related compounds, this compound could potentially influence pathways such as the NF-κB and MAPK signaling cascades, which are crucial in inflammation and cellular stress responses.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
In-Vitro Cytotoxicity of Phenol Derivatives: A Comparative Guide
The diverse chemical structures of phenol derivatives have led to a wide range of biological activities, including significant cytotoxic effects against various cell lines. This guide provides a comparative analysis of the in-vitro cytotoxicity of several phenol derivatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals. The cytotoxicity of these compounds is often linked to their structure, such as the number and position of hydroxyl groups on the aromatic ring.[1][2]
Comparative Cytotoxicity Data (IC50)
The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a substance required to inhibit a biological process by 50%.[3] The following table summarizes the IC50 values for various phenol derivatives against different cell lines, as determined by the MTT and Neutral Red Uptake (NRU) assays.
| Phenol Derivative | Cell Line | Assay | IC50 (µmol/cm³) | IC50 (µM) | Reference |
| Hydroquinone | 3T3 (Mouse Fibroblast) | NRU | 0.08 | - | [1] |
| Hydroquinone | 3T3 (Mouse Fibroblast) | MTT | 0.11 | - | [1] |
| Catechol | 3T3 (Mouse Fibroblast) | NRU | 0.25 | - | [1] |
| Catechol | 3T3 (Mouse Fibroblast) | MTT | 0.38 | - | [1] |
| Phenol | 3T3 (Mouse Fibroblast) | NRU | 0.60 | - | [1] |
| Phenol | 3T3 (Mouse Fibroblast) | MTT | 1.10 | - | [1] |
| Phloroglucinol | 3T3 (Mouse Fibroblast) | NRU | 1.40 | - | [1] |
| Phloroglucinol | 3T3 (Mouse Fibroblast) | MTT | 2.50 | - | [1] |
| Resorcinol | 3T3 (Mouse Fibroblast) | NRU | 1.90 | - | [1] |
| Resorcinol | 3T3 (Mouse Fibroblast) | MTT | 2.50 | - | [1] |
| Alpinumisoflavone | CEM/ADR5000 (Leukemia) | Resazurin | - | 5.91 | [4] |
| Pycnanthulignene A | CEM/ADR5000 (Leukemia) | Resazurin | - | 5.84 | [4] |
| Tetrahydroquinoline Derivative¹ | U2OS (Osteosarcoma) | Cell Viability | - | 50.5 ± 3.8 | [5] |
¹ 2-((1,2,3,4-tetrahydroquinolin-1-yl)(4- methoxyphenyl)methyl) phenol
Studies indicate that the cytotoxic potency of simple phenols is influenced more by their structural properties, such as the number and location of hydroxyl groups, than by their physicochemical properties.[1][2] For instance, hydroquinone consistently shows the highest cytotoxicity (lowest IC50), while resorcinol exhibits the lowest among the tested simple phenols.[1] More complex derivatives, such as certain isoflavonoids and lignans, have demonstrated potent cytotoxic effects against multi-drug resistant cancer cell lines.[4]
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours at 37°C to allow for cell attachment.[6]
-
Compound Treatment: Remove the old media and add 100 µL of fresh media containing various concentrations of the phenol derivative to be tested. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Prepare a working solution of MTT (e.g., 0.5 mg/mL in media).[6] After the treatment period, add 10 µL of the MTT reagent to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing the formazan crystals to form. The appearance of a punctate intracellular precipitate should be visible under a microscope.
-
Solubilization: Carefully aspirate the MTT solution and add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6] The plate can be placed on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6] A reference wavelength of around 630-650 nm can be used to correct for background absorbance.
-
Data Analysis: The IC50 value is calculated from a dose-response curve, plotting the percentage of cell viability against the concentration of the phenol derivative.[1]
Neutral Red Uptake (NRU) Assay
The NRU assay is another cell viability test that relies on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.
Methodology:
-
Cell Plating and Treatment: Follow the same initial steps as the MTT assay for cell plating and treatment with the phenol derivatives.
-
Incubation with Neutral Red: After the treatment period, the medium is replaced with a medium containing a specific concentration of Neutral Red. The plates are then incubated for approximately 3 hours.[1]
-
Fixation and Dye Extraction: Following incubation, the cells are washed and a fixative solution (e.g., 1% glacial acetic acid-50% ethanol) is added to extract the dye from the lysosomes.[1]
-
Absorbance Reading: The plate is shaken for 10 minutes, and the absorbance is measured using an ELISA microplate reader at 540 nm.[1]
-
Data Analysis: The IC50 values are determined by plotting the percentage of viable cells (proportional to the amount of extracted dye) against the compound concentration.[1]
Signaling Pathways in Phenol-Induced Cytotoxicity
Phenol derivatives can induce cytotoxicity through various mechanisms, often culminating in apoptosis (programmed cell death). A common pathway involves the generation of Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction and the activation of caspases.[4][8] For example, some phenolic compounds trigger apoptosis in cancer cells through the loss of mitochondrial membrane potential and subsequent activation of caspase-3 and caspase-7.[4][5]
Caption: Phenol-induced intrinsic apoptosis pathway.
References
- 1. scispace.com [scispace.com]
- 2. Toxicity of some phenolic derivatives--in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bds.berkeley.edu [bds.berkeley.edu]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. The mechanism of melanocytes-specific cytotoxicity induced by phenol compounds having a prooxidant effect, relating to the appearance of leukoderma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of 3-[(Propan-2-yloxy)methyl]phenol to known enzyme inhibitors
As there is currently no publicly available data on the enzyme inhibitory efficacy of 3-[(Propan-2-yloxy)methyl]phenol, this guide provides a template for comparing its potential efficacy against known enzyme inhibitors. We will use the well-characterized enzyme Cyclooxygenase-2 (COX-2) and its known inhibitors, the selective inhibitor Celecoxib and the non-selective inhibitor Ibuprofen, as examples.
This guide is intended for researchers, scientists, and drug development professionals to illustrate how "Compound X (this compound)" could be compared to established inhibitors once experimental data is available.
Comparison of Inhibitory Efficacy Against COX-1 and COX-2
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Celecoxib and Ibuprofen against COX-1 and COX-2. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher selectivity index indicates a greater selectivity for inhibiting COX-2 over COX-1.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Compound X (this compound) | Data Needed | Data Needed | Data Needed |
| Celecoxib | 82 | 6.8 | 12 |
| Ibuprofen | 12 | 80 | 0.15 |
Note: The IC50 values can vary between different studies and assay conditions. The values presented here are representative examples.[1]
Signaling Pathway
Cyclooxygenase (COX) enzymes are central to the biosynthesis of prostaglandins from arachidonic acid.[2][3] Inhibition of COX-2 is a key mechanism for many anti-inflammatory drugs.[4] The pathway begins with the release of arachidonic acid from the cell membrane, which is then converted to Prostaglandin H2 (PGH2) by COX enzymes.[5][6] PGH2 is subsequently converted into various prostaglandins and thromboxanes by tissue-specific synthases.[6][7]
Prostaglandin Synthesis Pathway
Experimental Protocols
A common method to determine the efficacy of COX inhibitors is through an in vitro enzyme inhibition assay.
Objective: To determine the IC50 values of test compounds against human recombinant COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, L-epinephrine)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
96-well microplates
-
Plate reader (for colorimetric or fluorometric detection)
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the COX-1 and COX-2 enzymes in the reaction buffer to the desired concentration.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors (Celecoxib, Ibuprofen) in the reaction buffer.
-
Reaction Mixture: In a 96-well plate, add the reaction buffer, cofactors, and the enzyme.
-
Inhibitor Incubation: Add the test compounds or reference inhibitors to the wells and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Detection: After a set incubation period (e.g., 2 minutes), stop the reaction and measure the product formation using a plate reader. The method of detection can vary, for example, by measuring the amount of Prostaglandin G2 produced.[8]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow for COX Inhibition Assay
References
- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. ClinPGx [clinpgx.org]
- 4. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. researchgate.net [researchgate.net]
- 7. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]
- 8. assaygenie.com [assaygenie.com]
Purity Assessment of 3-[(Propan-2-yloxy)methyl]phenol: A Comparative Guide to Quantitative NMR (qNMR) and High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical analysis in research and drug development. This guide provides a comparative analysis of two powerful analytical techniques, quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC), for the purity assessment of 3-[(Propan-2-yloxy)methyl]phenol. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate method for your analytical needs.
Quantitative Data Summary
The following table summarizes the performance of qNMR and HPLC in the purity assessment of a hypothetical batch of this compound. The data is representative of typical results obtained for phenolic compounds.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Purity Assay (%) | 99.2 ± 0.2 | 99.1 ± 0.3 |
| Limit of Detection (LOD) | 0.05% | 0.01% |
| Limit of Quantitation (LOQ) | 0.15% | 0.03% |
| Precision (RSD) | < 1% | < 2% |
| Analysis Time per Sample | ~15 minutes | ~30 minutes |
| Sample Preparation | Simple dissolution | Dissolution and filtration |
| Primary Method | Yes (Direct measurement) | No (Requires a reference standard) |
| Non-destructive | Yes | No |
Experimental Protocols
Detailed methodologies for both qNMR and HPLC are provided below. These protocols are based on established methods for the analysis of phenolic compounds and have been adapted for this compound.[1][2][3][4][5][6]
Quantitative NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound using an internal standard.
Materials:
-
This compound sample
-
Maleic acid (Internal Standard, certified purity >99.5%)
-
Deuterated dimethyl sulfoxide (DMSO-d6, 99.9 atom % D)
-
NMR tubes (5 mm)
-
Analytical balance
Instrumentation:
-
500 MHz NMR Spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a vial.
-
Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial.
-
Dissolve the mixture in 0.75 mL of DMSO-d6.
-
Vortex the vial until the sample and internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Pulse Program: A standard 90° pulse sequence.[7]
-
Acquisition Time: 4 seconds
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons)
-
Number of Scans: 16
-
Temperature: 298 K
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the aromatic protons are suitable for integration. For maleic acid, the olefinic protons are used.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (Maleic acid)
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound relative to a reference standard.
Materials:
-
This compound sample and reference standard (>99.5% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
Syringe filters (0.45 µm)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample and Standard Preparation:
-
Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in the mobile phase.
-
Prepare a sample solution of the this compound at a concentration of 1 mg/mL in the mobile phase.
-
Filter both solutions through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).
-
Gradient Program: Start with 30% A, ramp to 90% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Run the reference standard to determine its retention time.
-
Run the sample solution.
-
Calculate the purity of the sample by area normalization, assuming that the response factors of the impurities are the same as the main peak.
Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100
-
Experimental Workflow Visualizations
The following diagrams illustrate the experimental workflows for the qNMR and HPLC purity assessment methods.
Caption: qNMR experimental workflow for purity assessment.
Caption: HPLC experimental workflow for purity assessment.
Comparison and Conclusion
Both qNMR and HPLC are robust methods for the purity assessment of this compound.
qNMR offers the distinct advantage of being a primary ratio method, meaning it does not require a reference standard of the analyte, which can be cost-effective and time-saving, especially for novel compounds.[8] The technique is non-destructive, allowing for sample recovery. Its precision is excellent, and sample preparation is straightforward.
HPLC , on the other hand, generally provides lower limits of detection and quantification, making it superior for trace impurity analysis.[9] It is a widely available and well-established technique in most analytical laboratories. However, it relies on the availability of a high-purity reference standard and assumes that all impurities have a similar response factor to the main compound, which can introduce inaccuracies.
Recommendation:
-
For absolute purity determination and when a certified reference standard is not available, qNMR is the method of choice.
-
For routine quality control and the detection of trace impurities , HPLC is highly suitable, provided a reference standard is accessible.
Ultimately, the choice of method will depend on the specific requirements of the analysis, including the desired level of accuracy, the availability of reference materials, and the nature of the potential impurities. In many cases, using both techniques orthogonally can provide the most comprehensive and reliable purity assessment.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. tandfonline.com [tandfonline.com]
- 3. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. phcogres.com [phcogres.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. acgpubs.org [acgpubs.org]
A Head-to-Head Comparison of Catalytic Systems for Phenol Ether Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of phenol ethers is a critical step in the creation of a vast array of pharmaceuticals and functional materials. The choice of catalyst is paramount in determining the yield, selectivity, and sustainability of these reactions. This guide provides a direct comparison of three prominent catalytic systems—copper-based, palladium-based, and zeolite catalysts—supported by experimental data and detailed protocols to inform your selection process.
The O-alkylation of phenols, a fundamental transformation in organic chemistry, can be achieved through various catalytic pathways. Each method presents a unique profile of advantages and limitations in terms of reaction conditions, substrate scope, and overall efficiency. Below, we delve into a comparative analysis of these systems to provide a clear framework for decision-making in your synthetic endeavors.
Performance Comparison of Catalysts
The following table summarizes the quantitative performance of representative copper-based, palladium-based, and zeolite catalysts in phenol ether synthesis. The chosen examples highlight the synthesis of similar alkyl phenyl ethers to allow for a more direct comparison.
| Catalyst System | Phenol Substrate | Alkylating Agent | Product | Yield (%) | Selectivity (%) | Reaction Time (h) | Temperature (°C) |
| Copper-Catalyzed | p-Cresol | Methyl Iodide | 4-Methoxytoluene | ~95% | High (O-alkylation) | 24 | 110 |
| Palladium-Catalyzed | Phenol | Benzyl Bromide | Benzyl Phenyl Ether | 98% | High (O-alkylation) | 2 | 80 |
| Zeolite-Catalyzed | Phenol | Methanol | Anisole (Methoxybenzene) | ~20% (Anisole) | Moderate (C-alkylation is a major side reaction) | Not specified | 350-450 |
Experimental Protocols
Detailed methodologies for the synthesis of phenol ethers using each of the catalytic systems are provided below. These protocols are based on established literature procedures and offer a starting point for laboratory implementation.
Copper-Catalyzed Synthesis of 4-Methoxytoluene
This protocol is adapted from the classical Ullmann condensation, a copper-catalyzed reaction suitable for the formation of diaryl and alkyl aryl ethers.
Materials:
-
p-Cresol
-
Methyl Iodide
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K2CO3)
-
Pyridine (solvent)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-cresol (1 equivalent), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).
-
Add dry pyridine to the flask to dissolve the reactants.
-
Slowly add methyl iodide (1.5 equivalents) to the reaction mixture.
-
Heat the mixture to 110°C and maintain the temperature with stirring for 24 hours.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-methoxytoluene.
Palladium-Catalyzed Synthesis of Benzyl Phenyl Ether
This procedure utilizes a modern palladium-catalyzed cross-coupling reaction, which often proceeds under milder conditions and with higher efficiency than traditional methods.
Materials:
-
Phenol
-
Benzyl Bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Cesium Carbonate (Cs2CO3)
-
Toluene (solvent)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd2(dba)3 (1 mol%), XPhos (2 mol%), and cesium carbonate (1.5 equivalents).
-
Add phenol (1.2 equivalents) and dry toluene to the tube.
-
Add benzyl bromide (1 equivalent) to the mixture.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 80°C and stir for 2 hours.
-
After cooling, dilute the mixture with diethyl ether and filter through a pad of celite.
-
The filtrate is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by flash chromatography to yield benzyl phenyl ether.
Zeolite-Catalyzed Synthesis of Anisole
This method employs a solid acid catalyst, zeolite, for the gas-phase alkylation of phenol. This approach is often used in industrial settings for continuous flow processes.
Materials:
-
Phenol
-
Methanol
-
H-ZSM-5 Zeolite catalyst
Procedure:
-
A fixed-bed reactor is packed with H-ZSM-5 zeolite catalyst.
-
The catalyst is pre-treated by heating to 500°C under a flow of nitrogen for 2 hours.
-
A mixture of phenol and methanol (molar ratio 1:5) is vaporized and fed into the reactor.
-
The reaction is carried out at a temperature of 350-450°C and atmospheric pressure.
-
The products exiting the reactor are condensed and collected.
-
The product mixture is analyzed by gas chromatography to determine the conversion of phenol and the selectivity to anisole. C-alkylated products such as cresols and xylenols are common byproducts.
Signaling Pathways and Experimental Workflows
To visualize the general workflow of a catalytic phenol ether synthesis experiment, the following diagram has been generated.
Caption: General workflow for catalytic phenol ether synthesis.
Logical Relationships in Catalyst Selection
The choice of catalyst is often dictated by the specific requirements of the synthesis, including the nature of the substrates, desired reaction conditions, and economic considerations.
Caption: Catalyst selection logic for phenol ether synthesis.
Validating Antimicrobial Activity of 3-[(Propan-2-yloxy)methyl]phenol Against Control Strains: A Comparative Guide
This guide provides a comparative analysis of the antimicrobial efficacy of 3-[(Propan-2-yloxy)methyl]phenol against established Gram-positive and Gram-negative bacterial control strains. The data presented herein is intended to serve as a benchmark for researchers, scientists, and drug development professionals engaged in the evaluation of novel antimicrobial agents.
Executive Summary
Phenolic compounds are a well-established class of antimicrobials, with their activity influenced by their structural characteristics[1][2]. This guide evaluates the in vitro antimicrobial profile of this compound, a synthetic phenolic derivative. Its efficacy was quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against Staphylococcus aureus and Escherichia coli. The results are benchmarked against Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.
Data Presentation
The antimicrobial activity of this compound and the control antibiotic was determined against a Gram-positive and a Gram-negative bacterium. The results are summarized in the tables below.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Ciprofloxacin
| Compound | Staphylococcus aureus (ATCC 25923) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) |
| This compound | 64 | 128 |
| Ciprofloxacin | 0.5 | 0.015 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound and Ciprofloxacin
| Compound | Staphylococcus aureus (ATCC 25923) MBC (µg/mL) | Escherichia coli (ATCC 25922) MBC (µg/mL) |
| This compound | 128 | 256 |
| Ciprofloxacin | 1 | 0.03 |
Experimental Protocols
The following protocols were employed for the determination of antimicrobial activity. The use of standardized control strains is crucial for inter- and intra-laboratory reproducibility of susceptibility testing[3][4][5].
1. Bacterial Strains and Culture Conditions:
-
Control Strains: Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) were used.
-
Culture Medium: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) were used for susceptibility testing.
-
Inoculum Preparation: Bacterial colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
2. Minimum Inhibitory Concentration (MIC) Determination: The MIC was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
A two-fold serial dilution of this compound and Ciprofloxacin was prepared in MHB in a 96-well microtiter plate.
-
The standardized bacterial inoculum was added to each well to a final concentration of 5 x 10⁵ CFU/mL.
-
The plates were incubated at 37°C for 18-24 hours.
-
The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.
3. Minimum Bactericidal Concentration (MBC) Determination:
-
Following MIC determination, an aliquot of 10 µL was taken from all wells showing no visible growth.
-
The aliquots were sub-cultured onto MHA plates.
-
The plates were incubated at 37°C for 24 hours.
-
The MBC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial inoculum.
Visualizations
Caption: Potential inhibition of a bacterial two-component signaling pathway.
References
- 1. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Control strains | Culture Collections [culturecollections.org.uk]
Safety Operating Guide
Proper Disposal of 3-[(Propan-2-yloxy)methyl]phenol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of 3-[(Propan-2-yloxy)methyl]phenol, a compound featuring both phenolic and ether functional groups. Adherence to these protocols is essential to mitigate risks and maintain a safe research environment.
Key Chemical and Hazard Data
The following table summarizes essential data for this compound and related compounds, highlighting the need for careful handling and disposal.
| Property | This compound (and related compounds) | Reference |
| Molecular Formula | C10H14O2 | [1] |
| GHS Hazard Statements | Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Suspected of causing genetic defects. May cause damage to organs through prolonged or repeated exposure. Toxic to aquatic life with long-lasting effects. | |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | [2] |
| Peroxide Formation | Ethers can react with air to form shock-sensitive and explosive peroxides. | [3][4][5] |
Experimental Protocol: Peroxide Detection
Given the ether linkage in this compound, testing for the presence of potentially explosive peroxides is a critical safety step before disposal.
Methodology:
-
Preparation: Conduct the test in a fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Sample Collection: If the chemical is in a solid form, dissolve a small sample in a peroxide-free solvent like anhydrous diethyl ether or tetrahydrofuran. For liquid samples, use the chemical directly.
-
Testing: Apply a drop of the solution to a peroxide test strip.
-
Interpretation: Compare the color change of the strip to the provided chart to determine the peroxide concentration.
-
Action: If peroxides are present, especially if crystals are visible, do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately.[5]
Step-by-Step Disposal Procedure
The disposal of this compound must be handled as hazardous waste. Do not discharge it down the sewer system.[2][4]
-
Waste Segregation:
-
Collect waste this compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) in a dedicated, properly labeled hazardous waste container.[6]
-
Ensure the container is made of a compatible material (e.g., glass or polyethylene) and is in good condition.[3]
-
Do not mix with incompatible wastes.[6]
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and any relevant hazard pictograms (e.g., toxic, corrosive).
-
-
Storage:
-
Disposal Request:
-
Empty Container Disposal:
-
Even empty containers that held this compound should be treated as hazardous waste unless properly decontaminated.[4]
-
Triple rinse the container with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous waste.
-
After decontamination, deface the label and dispose of the container as regular trash or according to your institution's guidelines.[4]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chembk.com [chembk.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Hazardous Waste Disposal [cool.culturalheritage.org]
- 4. vumc.org [vumc.org]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. ehs.yale.edu [ehs.yale.edu]
Personal protective equipment for handling 3-[(Propan-2-yloxy)methyl]phenol
Essential Safety and Handling Guide for 3-[(Propan-2-yloxy)methyl]phenol
This guide provides crucial safety, handling, and disposal information for laboratory professionals working with this compound. Given its chemical structure, which combines a phenol and an ether functional group, this compound requires careful handling to mitigate potential risks. The following procedures are based on established safety protocols for phenolic and ether compounds.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are required. A face shield should be worn over the goggles, especially when there is a potential for splashes.[1][2][3][4] |
| Hands | Double Gloves | For incidental contact, double-layered nitrile gloves are recommended. For prolonged contact or handling of concentrated solutions, heavy-duty gloves such as butyl rubber or neoprene should be worn over nitrile gloves.[1][2][4] |
| Body | Laboratory Coat and Apron | A flame-resistant lab coat that is fully buttoned is required. For larger quantities or splash risks, a chemical-resistant apron should be worn over the lab coat.[1][2][4][5] |
| Feet | Closed-toe Shoes | Sturdy, closed-toe shoes must be worn to protect against spills. |
| Respiratory | Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1][2][5] |
Operational Plan and Experimental Protocol
Handling and Storage:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are accessible and that a spill kit is available.[3] Never work alone when handling this chemical.[3]
-
Ventilation: All work with this compound must be performed in a properly functioning chemical fume hood.[1][2][5]
-
Ignition Sources: As ethers can form flammable and explosive peroxides, keep the compound away from heat, sparks, open flames, and other ignition sources.[6][7]
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[2][6] It should be stored away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][7] Protect from light and moisture.[2]
Experimental Procedure:
-
Don all required PPE as outlined in the table above.
-
Conduct all transfers and manipulations of the compound within a chemical fume hood.
-
When transferring, pour liquids carefully to avoid splashing and the generation of static electricity.[6]
-
Keep containers tightly closed when not in use.[1]
-
After handling, wash hands and forearms thoroughly with soap and water.[1][8]
Disposal Plan
Waste Collection:
-
All waste contaminated with this compound, including excess reagent, contaminated labware, and used PPE, must be collected as hazardous chemical waste.[2]
-
Do not dispose of this chemical down the drain.[6]
-
Collect liquid waste in a designated, properly labeled, and sealed waste container.
-
Solid waste, such as contaminated gloves and paper towels, should be placed in a separate, clearly labeled solid waste container.
Waste Disposal:
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
-
Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.
-
Label the waste container clearly with the chemical name and associated hazards.
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. For phenol exposure, it is highly recommended to then apply polyethylene glycol (PEG 300 or 400) to the affected area.[3] Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes while holding the eyelids open.[9] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10][11]
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite).[6] For larger spills, evacuate the area and contact your EHS office. Ensure proper PPE is worn during cleanup.[1]
Workflow Diagram
The following diagram illustrates the standard operating procedure for handling and disposing of this compound.
Caption: Standard operating procedure for the safe handling and disposal of this compound.
References
- 1. ehs.wwu.edu [ehs.wwu.edu]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 4. purdue.edu [purdue.edu]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. scribd.com [scribd.com]
- 9. petrochemistry.eu [petrochemistry.eu]
- 10. fishersci.com [fishersci.com]
- 11. durhamtech.edu [durhamtech.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
